Niranthin
Description
RN given for (R*,R*)-isomer; has anti-HBsAg activity; structure in first source
Structure
2D Structure
Properties
CAS No. |
50656-77-4 |
|---|---|
Molecular Formula |
C24H32O7 |
Molecular Weight |
432.5 g/mol |
IUPAC Name |
6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole |
InChI |
InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 |
InChI Key |
RCFGIEPQSDGMJJ-RTBURBONSA-N |
Isomeric SMILES |
COC[C@H](CC1=CC(=C(C=C1)OC)OC)[C@@H](CC2=CC3=C(C(=C2)OC)OCO3)COC |
Canonical SMILES |
COCC(CC1=CC(=C(C=C1)OC)OC)C(CC2=CC3=C(C(=C2)OC)OCO3)COC |
Synonyms |
niranthin |
Origin of Product |
United States |
Foundational & Exploratory
Niranthin: A Technical Guide on its Mechanisms of Action
Introduction: Niranthin is a lignan predominantly isolated from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri.[1][2] These plants have a long history of use in traditional medicine systems, including Ayurveda and Chinese medicine, for treating a variety of ailments related to the liver, kidneys, and immune system.[3][4] Scientific investigations have identified this compound as a key bioactive constituent responsible for a wide spectrum of pharmacological activities, including anti-inflammatory, anxiolytic, antiviral, and anti-parasitic effects.[5][6][7][8] This technical guide provides an in-depth exploration of the molecular mechanisms underlying these therapeutic properties, supported by quantitative data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Anti-inflammatory Mechanism of Action
This compound exerts its potent anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and directly antagonizing inflammatory mediator receptors.
Downregulation of Pro-inflammatory Signaling Pathways
This compound has been shown to significantly interfere with the activation of critical intracellular signaling networks that orchestrate the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) pathways.[8][9]
In cellular models using LPS-induced U937 macrophages, this compound effectively suppresses the phosphorylation of inhibitors of kappa B (IκB) and IκB kinases (Ikkα/β), which in turn prevents IκB degradation and subsequent NF-κB activation.[9] Its intervention also extends to the MAPK pathway, where it specifically inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[9] This comprehensive inhibition leads to the downregulation of both protein and gene expression of key inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[9]
Platelet-Activating Factor (PAF) Receptor Antagonism
Further studies reveal that this compound's anti-inflammatory and antiallodynic properties are also mediated through its direct interaction with the platelet-activating factor (PAF) receptor.[7][10] this compound competitively displaces [3H]-PAF from its binding sites in mouse cerebral cortex membranes, demonstrating its role as a direct antagonist.[7][11] This action inhibits PAF-induced paw edema, myeloperoxidase activity (an indicator of neutrophil infiltration), and protein extravasation in a pleurisy model.[7]
| Compound | Test System | Parameter | Value | Reference |
| This compound | [3H]-PAF binding in mouse cerebral cortex | IC₅₀ | 6.5 µM | [7][11] |
| WEB2170 (Control) | [3H]-PAF binding in mouse cerebral cortex | IC₅₀ | 0.3 µM | [7][11] |
Experimental Protocols
In Vitro Anti-inflammatory Assay: [9]
-
Cell Line: U937 human macrophages.
-
Induction: Inflammation was induced using Lipopolysaccharide (LPS).
-
Treatment: Cells were treated with varying concentrations of this compound.
-
Analysis:
-
ELISA: To measure the production of prostaglandin E₂ (PGE₂), TNF-α, and IL-1β.
-
Western Blot: To determine the protein expression levels of COX-2 and key signaling molecules (phosphorylated and total forms) in the NF-κB, MAPK, and PI3K-Akt pathways.
-
qRT-PCR: To measure the gene expression levels of COX-2, TNF-α, and IL-1β.
-
PAF Receptor Binding Assay: [7]
-
Preparation: Membranes were prepared from the cerebral cortex of mice.
-
Binding: Membranes were incubated with 1 nM [3H]-PAF in the presence or absence of this compound or the known PAF antagonist WEB2170.
-
Measurement: Non-specific binding was determined using a high concentration of unlabeled PAF. The radioactivity of the bound [3H]-PAF was measured by liquid scintillation counting to determine the inhibitory concentration (IC₅₀) of this compound.
Anxiolytic Mechanism of Action
This compound has demonstrated significant anxiolytic potential, with evidence pointing towards the modulation of the GABAergic system.[5]
GABAA Receptor Modulation
In-vivo studies using mouse models of anxiety, such as the Elevated Plus Maze (EPM) and Light & Dark (L&D) Exploration tests, showed that this compound produces significant anti-anxiety effects.[5] Crucially, the anxiolytic effects of this compound were reversed by flumazenil, a known antagonist of the benzodiazepine binding site on the GABAA receptor. This suggests that this compound's mechanism of action involves the modulation of GABAA receptor transmission.[5]
This hypothesis is further supported by in-silico molecular docking studies, which showed that this compound has a favorable docking score with the GABAA receptor, comparable to the standard anxiolytic drug, Diazepam.[5]
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference |
| This compound | GABAA R-beta3 (4COF) | -62.1714 | [5] |
| Diazepam (Standard) | GABAA R-beta3 (4COF) | -63.1568 | [5] |
Experimental Protocols
Elevated Plus Maze (EPM) Test: [5]
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated above the floor.
-
Procedure: Mice were pre-treated with this compound (5 and 10 mg/kg), diazepam, or a control vehicle. Each mouse was placed at the center of the maze, facing an open arm. The time spent in and the number of entries into the open and enclosed arms were recorded for a 5-minute period. An increase in open-arm exploration is indicative of an anxiolytic effect.
Molecular Docking Simulation: [5]
-
Software: Vlife QSAR software was used.
-
Target: The crystal structure of the human GABAA R-beta3 homopentamer receptor (PDB ID: 4COF) was selected as the target protein.
-
Procedure: The 3D structures of this compound and Diazepam were docked into the active site of the receptor. The docking scores, representing the binding affinity, were calculated and compared.
Anti-viral (Hepatitis B) Mechanism of Action
This compound exhibits potent anti-hepatitis B virus (HBV) activity, demonstrated in both in-vitro and in-vivo models.[1]
Inhibition of HBV Antigen Secretion and DNA Replication
In vitro studies using the human HBV-transfected liver cell line HepG2.2.15 showed that this compound significantly decreased the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in a dose-dependent manner.[1][12]
In vivo, using a duck hepatitis B virus (DHBV)-infected duckling model, oral administration of this compound led to a significant reduction in serum DHBV DNA levels, as well as HBsAg and HBeAg.[1] Furthermore, this compound treatment ameliorated liver damage, as indicated by reduced serum levels of the liver enzymes alanine aminotransferase (ALT) and aspartate aminotransferase (AST) and confirmed by histopathological analysis.[1]
| Assay | Parameter | Value | Reference |
| In Vitro (HepG2.2.15 cells) | IC₅₀ for HBsAg secretion | 15.6 µM | [1] |
| In Vitro (HepG2.2.15 cells) | IC₅₀ for HBeAg secretion | 25.1 µM | [1] |
Experimental Protocols
In Vitro Anti-HBV Assay: [1]
-
Cell Line: HepG2.2.15, a human liver cell line that stably expresses and replicates HBV.
-
Treatment: Cells were cultured and treated with various concentrations of this compound for 144 hours.
-
Analysis: The culture medium was collected, and the levels of secreted HBsAg and HBeAg were quantified using ELISA kits to determine the IC₅₀ values.
In Vivo Anti-HBV Assay: [1]
-
Animal Model: Duck hepatitis B virus (DHBV)-infected ducklings.
-
Treatment: Ducklings were dosed intragastrically with this compound (25, 50, and 100 mg/kg/day) once daily for 14 days.
-
Analysis: Serum samples were collected at specified intervals (day 0, 7, 14, 17) to measure DHBV DNA levels (by fluorescence quantitative PCR) and HBsAg/HBeAg levels (by ELISA). Serum ALT and AST were also measured. Livers were collected for histopathological examination.
Anti-parasitic (Anti-Leishmanial) Mechanism of Action
This compound has also been identified as a potent agent against the parasite Leishmania donovani, the causative agent of visceral leishmaniasis.[6]
Inhibition of Topoisomerase IB
The primary mechanism for its anti-leishmanial activity is the inhibition of the heterodimeric type IB topoisomerase of L. donovani.[6] this compound acts as a potent and non-competitive inhibitor of this essential enzyme, which is crucial for DNA replication and repair in the parasite. By poisoning topoisomerase IB, this compound effectively disrupts the parasite's life cycle, making it a promising candidate for research into drug-resistant leishmaniasis.[6] In addition to its direct parasiticidal effect, this compound has been shown to favor a Th1 immune response in mice, which is critical for clearing the infection.[6]
Conclusion
This compound is a pharmacologically diverse lignan with multiple, well-defined mechanisms of action. Its ability to modulate complex inflammatory signaling cascades (NF-κB, MAPKs, PI3K-Akt), antagonize key inflammatory receptors (PAF-R), interact with neurotransmitter systems (GABAA-R), and inhibit essential pathogenic enzymes (HBV replication machinery, Leishmania Topoisomerase IB) underscores its significant therapeutic potential. The data presented in this guide highlight the robust scientific evidence supporting its pleiotropic effects and provide a solid foundation for further research and development of this compound as a novel therapeutic agent for inflammatory disorders, anxiety, and infectious diseases.
References
- 1. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
Niranthin's Role in the NF-κB Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms underlying the anti-inflammatory effects of niranthin, with a specific focus on its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented herein is intended to support research and development efforts in the field of inflammation and drug discovery.
Core Mechanism of Action
This compound, a lignan found in plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties.[1] Current research indicates that its primary mechanism of action involves the downregulation of the NF-κB signaling cascade. In response to inflammatory stimuli such as lipopolysaccharide (LPS), this compound has been shown to suppress the phosphorylation of key upstream kinases, IκB kinase alpha/beta (IKKα/β), and the inhibitor of kappa B alpha (IκBα).[1] This inhibitory action prevents the degradation of IκBα, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its translocation to the nucleus.[1] The net effect is a reduction in the transcription and subsequent production of pro-inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β).[1]
Quantitative Data Summary
The following table summarizes the available quantitative data on the inhibitory effects of this compound. While direct IC50 values for NF-κB inhibition by this compound are not extensively reported in the currently available literature, the provided data offers insights into its bioactivity.
| Parameter | Target/Assay | Cell Line/System | Value | Reference |
| IC50 | [3H]-PAF (Platelet-Activating Factor) binding | Mouse cerebral cortex membranes | 6.5 µM | [2] |
Note: The IC50 value for PAF receptor binding suggests an anti-inflammatory mechanism that may be complementary to its effects on the NF-κB pathway. Further research is required to establish a direct dose-dependent inhibition of specific components of the NF-κB pathway by this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of this compound and the common experimental procedures used to study its effects, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Targets of Niranthin in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niranthin, a lignan isolated from plants of the Phyllanthus genus, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular targets of this compound in the inflammatory cascade. Drawing from preclinical research, this document details the signaling pathways modulated by this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its mechanisms of action. The primary molecular mechanisms of this compound involve the downregulation of the NF-κB, MAPK, and PI3K-Akt signaling pathways, as well as the antagonism of the platelet-activating factor (PAF) receptor. These actions collectively lead to the reduced expression and production of key pro-inflammatory mediators, including cytokines like TNF-α and IL-1β, and enzymes such as COX-2 and iNOS. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a fundamental biological process that, when dysregulated, contributes to the pathogenesis of a wide array of chronic diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in pharmaceutical research. This compound, a natural lignan, has emerged as a promising candidate due to its potent anti-inflammatory effects observed in various experimental models.[1][2] This document aims to consolidate the current understanding of this compound's mechanisms of action at the molecular level, providing a technical foundation for further investigation and development.
Key Biological Targets and Mechanisms of Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and molecular targets involved in the inflammatory response.
Inhibition of NF-κB, MAPK, and PI3K-Akt Signaling Pathways
A significant body of evidence points to the ability of this compound to suppress the activation of critical pro-inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase (PI3K)-Akt.[1][3] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the phosphorylation and subsequent activation of key proteins within these cascades.[1]
Specifically, this compound has been observed to:
-
Suppress the phosphorylation of IκB kinases (IKKα/β), which prevents the degradation of the inhibitor of kappa B (IκB) and the subsequent nuclear translocation of NF-κB.[1]
-
Inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), two major components of the MAPK pathway.[1] Notably, this compound does not appear to affect the phosphorylation of p38 MAPK.[1]
-
Interfere with the activation of the PI3K-Akt pathway, which is upstream of NF-κB activation in some contexts.[1][4]
By inhibiting these signaling pathways, this compound effectively downregulates the gene expression of numerous pro-inflammatory mediators.[1][5]
Antagonism of the Platelet-Activating Factor (PAF) Receptor
This compound has been identified as an antagonist of the platelet-activating factor (PAF) receptor.[2][6] PAF is a potent phospholipid mediator of inflammation, and its receptor is a G-protein coupled receptor. This compound has been shown to competitively displace the binding of [3H]-PAF to its receptor in mouse cerebral cortex membranes.[2] This antagonistic action contributes to its anti-inflammatory and antiallodynic effects by blocking PAF-induced events such as paw edema, protein extravasation, and myeloperoxidase activity.[2]
Downregulation of Pro-inflammatory Mediators
The inhibitory effects of this compound on upstream signaling pathways translate into a marked reduction in the production of key pro-inflammatory molecules.
-
Cytokines: this compound significantly decreases the production and mRNA expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in LPS-stimulated macrophages.[1][5]
-
Enzymes: It also downregulates the protein and gene expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][7] The inhibition of COX-2 leads to a subsequent reduction in the production of prostaglandin E2 (PGE2).[1][8]
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent efficacy of this compound in modulating inflammatory responses.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound Concentration (µM) | % Inhibition / Fold Change | Reference |
| TNF-α | U937 Macrophages | LPS | 1.5 - 24 | Dose-dependent decrease | [1] |
| IL-1β | U937 Macrophages | LPS | 1.5 - 24 | Dose-dependent decrease | [1] |
Table 2: Effect of this compound on Pro-Inflammatory Enzyme Expression and Activity
| Target | Assay | Cell/Tissue Type | This compound Concentration | Effect | Reference |
| COX-2 Protein | Western Blot | U937 Macrophages | 1.5 - 24 µM | Dose-dependent decrease | [1] |
| COX-2 mRNA | qRT-PCR | U937 Macrophages | 1.5 - 24 µM | Dose-dependent decrease | [1] |
| PGE2 Production | ELISA | U937 Macrophages | 1.5 - 24 µM | Dose-dependent decrease | [1] |
| Myeloperoxidase | Activity Assay | Mouse Paw | 30 nmol/paw | Significant inhibition | [2] |
Table 3: Effect of this compound on Signaling Pathway Activation
| Pathway Component | Assay | Cell Type | This compound Concentration (µM) | Effect | Reference |
| p-JNK | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |
| p-ERK | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |
| p-p38 | Western Blot | U937 Macrophages | 1.5 - 24 | No significant effect | [1] |
| p-IKKα/β | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |
| p-NF-κB p65 | Western Blot | U937 Macrophages | 1.5 - 24 | Dose-dependent decrease | [1] |
| IκB degradation | Western Blot | U937 Macrophages | 1.5 - 24 | Inhibition | [1] |
Table 4: this compound's Interaction with the PAF Receptor
| Parameter | Assay | Tissue | This compound Concentration | Value | Reference |
| IC50 for [3H]-PAF binding | Radioligand Binding | Mouse Cerebral Cortex | 6.5 µM | 6.5 µM | [2] |
Visualization of this compound's Mechanism of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound.
Caption: this compound's modulation of inflammatory signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anti-inflammatory effects of this compound. Researchers should refer to the specific publications for fine-tuned details.
Cell Culture and Treatment
-
Cell Line: Human monocytic cell line U937 is a common model.
-
Differentiation: U937 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Stimulation: Differentiated macrophages are pre-treated with varying concentrations of this compound (e.g., 1.5, 3, 6, 12, 24 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) from E. coli at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for cytokine measurements).
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted cytokines (TNF-α, IL-1β) and PGE2 in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment and stimulation.
-
Use commercially available ELISA kits for human TNF-α, IL-1β, and PGE2.
-
Follow the manufacturer's instructions for the assay, which typically involves coating a 96-well plate with a capture antibody, adding the samples and standards, followed by a detection antibody, a substrate, and a stop solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of the analyte in the samples by comparing their absorbance to the standard curve.
-
Western Blot Analysis
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., total and phosphorylated forms of JNK, ERK, p38, IKKα/β, NF-κB p65) and inflammatory enzymes (COX-2).
-
Procedure:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of genes encoding pro-inflammatory cytokines (TNF-α, IL-1β) and enzymes (COX-2).
-
Procedure:
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers.
-
Run the PCR reaction in a real-time PCR thermal cycler.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to a housekeeping gene such as GAPDH.
-
PAF Receptor Binding Assay
-
Purpose: To assess the ability of this compound to compete with PAF for binding to its receptor.
-
Procedure:
-
Prepare crude membrane fractions from a suitable tissue source, such as mouse cerebral cortex.
-
Incubate the membrane preparation with [3H]-PAF in the presence and absence of varying concentrations of this compound.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Determine the IC50 value of this compound for the inhibition of [3H]-PAF binding.
-
Conclusion
This compound presents a multi-targeted approach to the inhibition of inflammation. Its ability to concurrently suppress the NF-κB, MAPK, and PI3K-Akt signaling pathways, along with its direct antagonism of the PAF receptor, underscores its potential as a potent anti-inflammatory agent. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound in inflammatory diseases. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.
References
- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System [frontiersin.org]
- 4. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijbpas.com [ijbpas.com]
Niranthin's Antiviral Promise: A Deep Dive into its Structure-Activity Relationship
For Immediate Release
[City, State] – Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, is emerging as a significant candidate in the search for novel antiviral therapies. Extensive research has demonstrated its potent activity against Hepatitis B Virus (HBV) and influenza virus, drawing the attention of virologists and medicinal chemists alike. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and professionals in drug development. The guide summarizes key quantitative data, details experimental protocols, and visualizes the compound's proposed mechanism of action.
Unraveling the Antiviral Activity of this compound
This compound's antiviral efficacy is intrinsically linked to its unique chemical architecture. Studies have revealed that its stereochemistry and the nature of its functional groups are critical determinants of its biological activity.
The Critical Role of Stereochemistry
A pivotal aspect of this compound's SAR lies in its stereoisomerism. Research involving the asymmetric synthesis and comparative bioassays of (+)-niranthin and (-)-niranthin has unequivocally demonstrated that the stereochemical configuration is a key factor in its anti-HBV and anti-influenza activities.
Specifically, (-)-niranthin has been shown to be the more potent enantiomer against HBV, exhibiting a significantly lower IC50 value compared to its dextrorotatory counterpart. This stereoselectivity suggests that the spatial arrangement of the substituents around the chiral centers of the this compound molecule is crucial for its interaction with viral targets.
Comparative Antiviral Activity of this compound Enantiomers
| Compound | Virus | Assay | Cell Line | Endpoint | IC50 / EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) |
| (-)-Niranthin | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 9.11[1] | >100 | >10.9 |
| (+)-Niranthin | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 24.1[1] | >100 | >4.1 |
| This compound (racemic) | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 15.6[2] | Not Reported | Not Reported |
| This compound (racemic) | HBV | HBeAg Secretion | HepG2.2.15 | Inhibition of HBeAg | 25.1[2] | Not Reported | Not Reported |
| (-)-Niranthin | Influenza A Virus | Not Specified | Not Specified | Antiviral Activity | Active | Not Reported | Not Reported |
| (+)-Niranthin | Influenza A Virus | Not Specified | Not Specified | Antiviral Activity | Inactive | Not Reported | Not Reported |
Insights from Related Lignans
The structure-activity landscape of this compound can be further illuminated by examining the antiviral properties of structurally related lignans isolated from Phyllanthus species. Compounds such as nirtetralin, phyllanthin, and hypophyllanthin share a common lignan scaffold but differ in their substitution patterns, providing valuable clues for identifying the key pharmacophoric features.
| Compound | Virus | Assay | Cell Line | Endpoint | IC50 / EC50 (µM) |
| Nirtetralin A | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 9.5 |
| Nirtetralin A | HBV | HBeAg Secretion | HepG2.2.15 | Inhibition of HBeAg | 17.4 |
| Nirtetralin B | HBV | HBsAg Secretion | HepG2.2.15 | Inhibition of HBsAg | 16.7 |
| Nirtetralin B | HBV | HBeAg Secretion | HepG2.2.15 | Inhibition of HBeAg | 69.3 |
Proposed Mechanism of Antiviral Action
This compound is believed to exert its antiviral effects through a multi-pronged approach. The primary mechanism appears to be the inhibition of viral replication and the expression of key viral antigens. In the context of HBV, this compound has been shown to significantly decrease the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg).[2]
Furthermore, this compound possesses potent anti-inflammatory properties, which may contribute to its overall therapeutic effect in viral infections. It has been demonstrated to downregulate the NF-κB, MAPKs, and PI3K-Akt signaling pathways.[3] The inhibition of the NF-κB pathway is particularly relevant, as this signaling cascade is often exploited by viruses to promote their replication and to evade the host's immune response. By suppressing NF-κB activation, this compound may create an intracellular environment that is less conducive to viral propagation.
Caption: Proposed antiviral mechanism of this compound.
Key Experimental Protocols
The evaluation of this compound's antiviral activity has relied on established in vitro and in vivo models. The following outlines the general methodologies employed in these key experiments.
In Vitro Anti-HBV Activity Assay
A common workflow for assessing the anti-HBV activity of this compound in vitro is as follows:
Caption: In vitro anti-HBV experimental workflow.
1. Cell Line and Culture: The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and constitutively secretes HBV viral particles and antigens, is the most commonly used in vitro model.[2] Cells are maintained in a suitable culture medium, such as DMEM or MEM, supplemented with fetal bovine serum and antibiotics.
2. Drug Treatment: HepG2.2.15 cells are seeded in multi-well plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of this compound. A positive control, such as lamivudine, and a vehicle control are typically included.
3. Quantification of Viral Antigens: After a specific incubation period (e.g., 144 hours), the cell culture supernatant is collected. The levels of HBsAg and HBeAg are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.[2]
4. Quantification of Viral DNA: To assess the effect on viral replication, intracellular or extracellular HBV DNA is extracted and quantified by real-time quantitative PCR (qPCR).
5. Cytotoxicity Assay: The potential cytotoxic effects of this compound on the host cells are evaluated in parallel using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
In Vivo Anti-HBV Activity Model
The duck hepatitis B virus (DHBV)-infected duckling model is a well-established in vivo system for evaluating anti-HBV agents.[2]
1. Animal Model: One-day-old ducklings are infected with DHBV.
2. Drug Administration: After the establishment of a persistent infection, the ducklings are treated with this compound, typically via oral gavage, at various dosages for a specified duration (e.g., 14 days).[2]
3. Sample Collection and Analysis: Serum samples are collected at different time points to monitor the levels of DHBV DNA, HBsAg, and HBeAg. Liver function enzymes, such as ALT and AST, are also measured to assess the hepatoprotective effects of the treatment.[2]
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel antiviral drugs. The current body of research provides a solid foundation for its structure-activity relationship, particularly concerning its stereochemistry. Future research should focus on the synthesis and biological evaluation of a broader range of this compound derivatives to further probe the roles of its various functional groups. A deeper investigation into its precise molecular targets and a more detailed elucidation of the interplay between its direct antiviral and anti-inflammatory activities will be crucial for its clinical translation. The in-depth understanding of this compound's SAR presented in this guide will undoubtedly pave the way for the rational design of more potent and selective antiviral agents.
References
A Technical Guide to the Biosynthesis of Niranthin in Phyllanthus amarus
Audience: Researchers, scientists, and drug development professionals.
Abstract
Niranthin, a bioactive lignan isolated from Phyllanthus amarus Schum & Thonn, has garnered significant attention for its wide spectrum of pharmacological activities, including hepatoprotective, anti-inflammatory, and potential anti-leishmanial properties.[1][2] Despite its therapeutic potential, the precise enzymatic pathway leading to its synthesis in P. amarus remains an area of active investigation. This technical guide synthesizes the current understanding of lignan biosynthesis to propose a putative pathway for this compound. It integrates quantitative data on lignan content, details relevant experimental protocols for extraction and analysis, and provides visual diagrams of the biosynthetic route and analytical workflows to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction: this compound and its Botanical Source
Phyllanthus amarus, a plant from the Euphorbiaceae family, is a rich source of various secondary metabolites, most notably lignans.[3][4] Lignans are a large class of phenylpropanoid dimers that exhibit significant biological activities.[5] Among these, this compound (C₂₄H₃₂O₇, Molar Mass: 432.5 g/mol ) is a key bioactive constituent.[6][7] Along with other lignans like phyllanthin and hypophyllanthin, this compound contributes to the medicinal properties of the plant.[1][8][9] Understanding its biosynthetic pathway is crucial for optimizing its production through biotechnological approaches, ensuring the quality control of herbal formulations, and enabling the synthesis of novel derivatives with enhanced therapeutic efficacy.
The General Phenylpropanoid and Lignan Biosynthetic Pathway
The biosynthesis of lignans, including this compound, originates from the phenylpropanoid pathway, one of the most significant routes in plant secondary metabolism.[10][11] This pathway converts the primary metabolite L-phenylalanine, derived from the shikimate pathway, into a variety of phenolic compounds.
The initial steps involve the synthesis of monolignols, which serve as the fundamental building blocks for both lignin and lignans.[12][13] The core sequence is as follows:
-
L-Phenylalanine is deaminated by Phenylalanine Ammonia-Lyase (PAL) to form cinnamic acid.
-
Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 enzyme, hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by adding a Coenzyme A thioester, forming p-coumaroyl-CoA.
-
A series of reductions and hydroxylations, catalyzed by enzymes such as Cinnamoyl-CoA Reductase (CCR) , Ferulate-5-Hydroxylase (F5H) , Caffeic Acid O-Methyltransferase (COMT) , and Cinnamyl Alcohol Dehydrogenase (CAD) , converts p-coumaroyl-CoA into monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol.[11]
These monolignols are then oxidatively coupled to form the diverse range of lignan skeletons. This crucial dimerization step is mediated by oxidase enzymes like laccases or peroxidases, which generate monolignol radicals.[14] The stereospecificity of this coupling is controlled by Dirigent Proteins (DIRs) , which orient the radicals to favor the formation of specific stereoisomers, such as (+)- or (-)-pinoresinol from two coniferyl alcohol units.[14]
From the initial dimer, a series of tailoring enzymes, including reductases, dehydrogenases, and methyltransferases, modify the core lignan structure to produce the vast diversity of lignans found in nature.[14]
Caption: General Phenylpropanoid and Lignan Biosynthesis Pathway.
Proposed Biosynthetic Pathway of this compound
While the specific enzymes for this compound synthesis in P. amarus have not been fully characterized, a plausible pathway can be proposed based on its chemical structure—a dibenzylbutane lignan.[1][6] The pathway likely proceeds through the general lignan route to secoisolariciresinol, followed by specific tailoring reactions.
-
Formation of the Core Skeleton : The pathway initiates with the oxidative coupling of two coniferyl alcohol molecules to form pinoresinol.
-
Reductive Steps : Pinoresinol is then sequentially reduced by a Pinoresinol-Lariciresinol Reductase (PLR) to form lariciresinol and subsequently secoisolariciresinol. This dibenzylbutane scaffold is the direct precursor to the this compound backbone.
-
Tailoring Reactions : Secoisolariciresinol undergoes a series of modifications, likely catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs), to yield the final this compound structure. These modifications include:
-
Formation of a methylenedioxy bridge on one of the aromatic rings.
-
Specific methoxylations at various positions on both aromatic rings.
-
Modification of the side chains to include methoxymethyl groups.
-
The presence of other related lignans in P. amarus, such as 5-demethoxy-niranthin and demethylenedioxy-niranthin, supports the hypothesis of a branched pathway with multiple tailoring enzymes acting on a common precursor.[3][15]
Caption: Proposed Biosynthesis Pathway for this compound.
Quantitative Analysis of Lignans in Phyllanthus amarus
The concentration of this compound and other lignans can vary significantly based on geographical location, plant part, and extraction method.[9][16] Quantitative analysis is essential for standardizing herbal extracts and for metabolic engineering studies. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for this purpose.[17][18][19]
Table 1: Quantitative Data of Major Lignans in Phyllanthus amarus
| Compound | Concentration in Plant Material | Analytical Method | Reference |
| This compound | 0.075% to 0.416% w/w (whole plant) | HPTLC | [20] |
| This compound | 575.11 µg/mL (in 80% ethanol extract) | HPLC | [21] |
| Phyllanthin | 0.102% to 0.394% w/w (whole plant) | HPTLC | [20] |
| Phyllanthin | 660.28 µg/mL (in 80% ethanol extract) | HPLC | [21] |
| Hypophyllanthin | 0.033% to 0.149% w/w (whole plant) | HPTLC | [20] |
| Hypophyllanthin | 290.46 µg/mL (in 80% ethanol extract) | HPLC | [21] |
| Total Lignans | 85.87 mg/g (in enzyme-treated extract) | HPLC | [22] |
Note: Concentrations are highly variable and depend on the specific plant sample and extraction protocol used.
Experimental Protocols
Elucidating the biosynthesis of this compound requires robust experimental protocols for the extraction, separation, and identification of metabolites and the characterization of enzymes.
Protocol for Extraction and Quantification of Lignans
This protocol outlines a general procedure for analyzing lignans from P. amarus based on methods cited in the literature.[17][21][22]
-
Plant Material Preparation : Air-dry the whole plant or specific parts (leaves, stems) of P. amarus at room temperature and pulverize into a fine powder.
-
Extraction :
-
Soxhlet Extraction : Extract the powdered material (e.g., 10g) with a non-polar solvent like hexane for 6-8 hours to efficiently extract lipophilic lignans.[22]
-
Methanol Extraction : Macerate the plant powder with 80% aqueous methanol, sonicate for 15-30 minutes, and filter. Repeat the process 2-3 times and pool the filtrates.[21]
-
-
Sample Preparation for HPLC : Evaporate the solvent from the extract under reduced pressure. Redissolve a known weight of the dried extract in HPLC-grade methanol to a final concentration (e.g., 10-20 mg/mL). Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC-PDA Analysis :
-
Column : C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient system of acetonitrile and water (often with a modifier like 0.05% trifluoroacetic acid). A typical isocratic method might use acetonitrile:water (65:35 v/v).[17]
-
Flow Rate : 1.0 mL/min.
-
Detection : Photodiode Array (PDA) detector, monitoring at wavelengths relevant for lignans (e.g., 230 nm and 280 nm).
-
Quantification : Prepare a calibration curve using an authentic this compound standard of known concentrations (e.g., 10-200 µg/mL). Calculate the concentration in the sample by comparing its peak area to the standard curve.
-
Protocol for Enzyme Assays (General)
Characterizing the biosynthetic enzymes requires protein extraction and activity assays.
-
Protein Extraction : Homogenize fresh, young P. amarus leaf tissue in an ice-cold extraction buffer (e.g., Tris-HCl pH 7.5, containing PVPP, ascorbate, and protease inhibitors) to obtain a crude protein extract.
-
Enzyme Assay (Example: O-Methyltransferase) :
-
Reaction Mixture : Prepare a mixture containing the crude protein extract, a substrate (e.g., a demethylated this compound precursor), and a methyl donor like S-adenosyl methionine (SAM).
-
Incubation : Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching & Analysis : Stop the reaction by adding acid or an organic solvent. Extract the product and analyze it via HPLC or LC-MS to quantify the formation of the methylated product.
-
Caption: Experimental Workflow for Lignan Extraction and Analysis.
Conclusion and Future Directions
The biosynthesis of this compound in Phyllanthus amarus is a complex process rooted in the general phenylpropanoid pathway. While a definitive, enzyme-by-enzyme pathway is yet to be fully elucidated, the proposed route via a secoisolariciresinol intermediate provides a strong hypothetical framework. The quantitative variability of this compound underscores the importance of standardized analytical methods for quality control.
Future research should focus on:
-
Transcriptome and Proteome Analysis : Identifying and characterizing the specific genes and enzymes (PLRs, P450s, OMTs) involved in the final tailoring steps of this compound biosynthesis in P. amarus.
-
Metabolic Engineering : Over-expressing key biosynthetic genes or using elicitors to enhance the production of this compound in cell or tissue cultures.[23]
-
Enzymatic Synthesis : Utilizing isolated enzymes for the in-vitro synthesis of this compound and its derivatives, opening avenues for novel drug development.
This guide provides a foundational understanding for professionals aiming to harness the therapeutic potential of this compound through advanced biochemical and biotechnological research.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. phytopharmajournal.com [phytopharmajournal.com]
- 5. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. supremepharmatech.com [supremepharmatech.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Construction of lignan glycosides biosynthetic network in Escherichia coli using mutltienzyme modules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 13. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. redalyc.org [redalyc.org]
- 20. researchgate.net [researchgate.net]
- 21. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin is a prominent lignan, a class of polyphenolic compounds, isolated primarily from plants of the Phyllanthus genus, such as Phyllanthus amarus and Phyllanthus niruri[1][2][3]. These plants have a long history of use in traditional medicine systems, including Ayurveda, for treating a variety of ailments related to the liver, kidneys, and gastrointestinal system[2][[“]]. Lignans, including this compound and its relatives like hypophyllanthin, nirtetralin, and phyllanthin, are recognized as some of the major bioactive constituents responsible for the therapeutic effects of these plants[1][5][6].
This technical guide provides a comprehensive overview of the pharmacological properties of this compound and associated lignans. It consolidates quantitative data, details key experimental methodologies, and visualizes the molecular mechanisms and workflows pertinent to its study. The information presented is intended to serve as a resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Pharmacological Activities
This compound and its related lignans exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, hepatoprotective, anxiolytic, and anticancer effects[3][7][8][9].
Anti-inflammatory and Antiallodynic Activity
This compound demonstrates significant anti-inflammatory properties. Studies have shown it can inhibit key inflammatory mediators and signaling pathways. For instance, this compound significantly inhibits the production of cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-induced macrophages[10]. This action is mediated through the downregulation of critical signaling cascades, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt)[10][11].
Furthermore, this compound exhibits antiallodynic actions, suggesting its potential in managing neuropathic pain. Evidence indicates that these effects are likely mediated through its antagonistic action on the Platelet-Activating Factor (PAF) receptor binding sites[8][12]. In mouse models, this compound inhibited PAF-induced paw edema and myeloperoxidase activity[12].
Antiviral Activity
A significant area of research for this compound is its antiviral activity, particularly against the Hepatitis B virus (HBV)[1][13][14]. Both in vitro and in vivo studies have confirmed its efficacy. This compound effectively suppresses the secretion of HBV surface antigen (HBsAg) and HBV e-antigen (HBeAg) in HBV-transfected human liver cells (HepG2.2.15)[3][15]. In animal models using duck hepatitis B virus (DHBV)-infected ducks, this compound administration led to a significant reduction in serum DHBV DNA, HBsAg, and HBeAg levels[3][16]. Related lignans such as nirtetralin A and nirtetralin B also show potent anti-HBV activities[17].
Hepatoprotective Activity
The lignans found in Phyllanthus species are well-regarded for their liver-protecting properties[1][[“]]. This compound contributes to this effect, which has been validated in various experimental models of liver injury[3][5]. Its hepatoprotective action is demonstrated by the reduction of elevated liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in animal models of HBV infection[3][16]. Histopathological analysis of liver tissue from these models confirmed the protective effects of this compound[3]. The mechanism is often attributed to the antioxidant and anti-inflammatory properties of the compound[[“]].
Anxiolytic Activity
Recent investigations have highlighted the anxiolytic potential of this compound[7][18][19]. In animal models such as the Elevated Plus-Maze (EPM) and the Light & Dark Exploration test, this compound produced anxiolytic effects comparable to the standard drug diazepam[7]. The mechanism appears to involve the GABA-A receptor, as the anxiolytic effects of this compound were reversed by the GABA-A receptor antagonist flumazenil[7][18]. Molecular docking studies further support this, showing a favorable interaction between this compound and the GABA-A receptor[7][19].
Anticancer Activity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In a study comparing several lignans from P. amarus, this compound, along with hypophyllanthin and lintetralin, was tested against human cervical cancer cells (HeLa) and normal mouse fibroblast cells (NIH/3T3)[9][20]. While hypophyllanthin showed the strongest activity, this compound also exhibited a cytotoxic effect on HeLa cells, with less cytotoxicity observed towards the normal fibroblast cell line[20].
Signaling Pathways and Mechanisms of Action
The diverse pharmacological effects of this compound are rooted in its ability to modulate specific cellular signaling pathways.
Anti-inflammatory Signaling
This compound exerts its anti-inflammatory effects by interfering with the activation of NF-κB, MAPKs, and PI3K-Akt pathways in macrophages. It suppresses the phosphorylation and degradation of IκB, an inhibitor of NF-κB, and inhibits the phosphorylation of kinases like JNK and ERK[10]. This multi-target action culminates in the reduced expression of key inflammatory genes.
Caption: Anti-inflammatory signaling pathway modulated by this compound.
Anxiolytic Mechanism Workflow
The anxiolytic activity of this compound is believed to be mediated through its interaction with the GABA-A receptor. The experimental workflow to determine this involves behavioral tests in animals and the use of a specific antagonist to confirm the receptor's involvement.
Caption: Proposed mechanism and experimental validation for this compound's anxiolytic action.
Quantitative Pharmacological Data
The following tables summarize the quantitative data for the pharmacological activities of this compound and related lignans as reported in various studies.
Table 1: Anti-Hepatitis B Virus (HBV) Activity
| Compound | Assay Model | Target | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | HepG2.2.15 cells | HBsAg Secretion | 15.6 µM | [3] |
| This compound | HepG2.2.15 cells | HBeAg Secretion | 25.1 µM | [3] |
| (-)-Niranthin | HBV Infection Assay | HBV Infection | 9.11 µM | [13] |
| Nirtetralin A | HepG2.2.15 cells | HBsAg Secretion | 9.5 µM | [17] |
| Nirtetralin A | HepG2.2.15 cells | HBeAg Secretion | 17.4 µM | [17] |
| Nirtetralin B | HepG2.2.15 cells | HBsAg Secretion | 16.7 µM | [17] |
| Nirtetralin B | HepG2.2.15 cells | HBeAg Secretion | 69.3 µM |[17] |
Table 2: Anti-inflammatory and Antiallodynic Activity
| Compound | Assay Model | Effect | IC₅₀ / Effective Dose | Reference |
|---|---|---|---|---|
| This compound | Mouse Cerebral Cortex | Displacement of [³H]-PAF binding | IC₅₀: 6.5 µM | [12] |
| This compound | PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [12] |
| this compound | PAF-induced rat allodynia | Inhibition of allodynia | 30 nmol/paw |[12] |
Table 3: Cytotoxic Activity
| Compound | Cell Line | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| This compound | HeLa (Cervical Cancer) | Cytotoxicity | 70.4 µg/mL | [9] |
| Hypophyllanthin | HeLa (Cervical Cancer) | Cytotoxicity | 30.1 µg/mL | [9] |
| Lintetralin | HeLa (Cervical Cancer) | Cytotoxicity | 50.5 µg/mL |[9] |
Experimental Methodologies
Detailed protocols are crucial for the replication and validation of scientific findings. Below are summaries of key experimental methods used in the study of this compound.
Isolation and Quantification of this compound
-
Extraction : Powdered plant material (e.g., Phyllanthus amarus) is typically extracted exhaustively with a solvent like ethanol at room temperature. The resulting crude extract is then partitioned using solvents of increasing polarity, such as hexane, ethyl acetate, and methanol[20].
-
Isolation : this compound is isolated from the enriched fractions using chromatographic techniques. This often involves column chromatography over silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) for final purification[3][20].
-
Quantification : A validated reversed-phase HPLC with Photo Diode Array (HPLC-PDA) detection is commonly used for the simultaneous identification and quantification of this compound and other lignans in plant extracts[5][21]. Separation is achieved on a C18 column with an isocratic or gradient mobile phase, typically consisting of acetonitrile and water with an acid modifier like trifluoroacetic acid (TFA)[5].
In Vitro Anti-inflammatory Assay
-
Cell Culture : Human macrophage cell lines, such as U937, are cultured and differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA)[10].
-
Induction of Inflammation : Macrophages are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response[10].
-
Measurement of Inflammatory Mediators :
-
ELISA : The concentrations of secreted cytokines (TNF-α, IL-1β) and prostaglandins (PGE2) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[10].
-
Western Blot : The protein expression levels of key signaling molecules (e.g., COX-2, phosphorylated forms of NF-κB, Akt, JNK, ERK) in cell lysates are determined by Western blot analysis[10].
-
qRT-PCR : The gene expression levels of inflammatory mediators are measured using quantitative real-time polymerase chain reaction (qRT-PCR)[10].
-
In Vitro and In Vivo Anti-Hepatitis B Virus (HBV) Assay
This protocol provides a workflow for assessing the anti-HBV potential of a compound like this compound.
Caption: Experimental workflow for evaluating the anti-HBV activity of this compound.
-
In Vitro Protocol :
-
Cell Line : The human hepatoblastoma cell line HepG2.2.15, which is stably transfected with the HBV genome and secretes viral antigens, is used[3].
-
Treatment : Cells are treated with this compound at various concentrations for a defined period (e.g., 144 hours)[3].
-
Analysis : The levels of HBsAg and HBeAg in the culture medium are quantified by ELISA to determine the inhibitory effect of the compound[3].
-
-
In Vivo Protocol :
-
Animal Model : Ducklings infected with the Duck Hepatitis B Virus (DHBV), a close relative of human HBV, serve as the model[3].
-
Dosing : this compound is administered orally to the infected ducks daily for a set duration (e.g., 14 days) at different dosages (e.g., 25, 50, 100 mg/kg/day)[3].
-
Monitoring : Blood samples are collected at regular intervals to measure serum levels of DHBV DNA, HBsAg, HBeAg, and liver function enzymes (ALT, AST)[3].
-
Conclusion and Future Perspectives
This compound, a key lignan from the Phyllanthus genus, possesses a remarkable and diverse pharmacological profile. Its potent anti-inflammatory, antiviral (anti-HBV), and hepatoprotective activities are well-documented and are linked to its ability to modulate complex signaling pathways such as NF-κB and MAPKs. Furthermore, emerging evidence for its anxiolytic and anticancer effects opens new avenues for therapeutic exploration.
For drug development professionals, this compound represents a promising natural product scaffold. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : To optimize the potency and selectivity of this compound for specific targets, as demonstrated by the differential activity of its enantiomers[13].
-
Pharmacokinetic and Bioavailability Studies : To understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for clinical translation[22].
-
Advanced In Vivo Models : Testing its efficacy in more complex, chronic disease models for inflammation, liver fibrosis, and cancer.
-
Combination Therapies : Investigating potential synergistic effects when used in combination with existing antiviral or chemotherapeutic agents.
The comprehensive data presented in this guide underscore the potential of this compound and related lignans as lead compounds for the development of novel therapeutics to treat a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. academic.oup.com [academic.oup.com]
- 6. phytopharmajournal.com [phytopharmajournal.com]
- 7. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Lignans with anti-hepatitis B virus activities from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. [PDF] Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations | Semantic Scholar [semanticscholar.org]
- 20. ijrte.org [ijrte.org]
- 21. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pharmacological activities and mechanisms of action of hypophyllanthin: A review - PMC [pmc.ncbi.nlm.nih.gov]
Niranthin: A Promising Inhibitor of Leishmania Topoisomerase IB for the Development of Novel Antileishmanial Therapeutics
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge with limited therapeutic options, often hampered by toxicity and emerging drug resistance. The unique heterodimeric type IB DNA topoisomerase of Leishmania donovani (LdTopIB) presents a validated and promising target for novel drug discovery. This technical guide details the mounting evidence supporting the lignan niranthin, isolated from Phyllanthus amarus, as a potent and selective inhibitor of LdTopIB. This compound disrupts the enzyme's function by stabilizing the covalent DNA-protein "cleavable complex," ultimately inducing apoptotic cell death in the parasite. Furthermore, it demonstrates efficacy against antimony-resistant strains and modulates the host immune response towards a protective Th1 phenotype. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the molecular mechanism of this compound, positioning it as a strong candidate for further preclinical and clinical development.
Introduction
The search for novel antileishmanial agents is driven by the shortcomings of current treatments. Leishmania topoisomerase IB, an essential enzyme for DNA replication and repair, is a key target due to its structural divergence from its human counterpart.[1] this compound, a natural lignan, has emerged as a significant inhibitor of this enzyme.[2][3][4] This guide synthesizes the current knowledge on this compound's potential, offering a technical resource for researchers in parasitology and drug development.
Quantitative Data on this compound's Bioactivity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings, providing a clear comparison of its inhibitory and cytotoxic activities.
Table 1: Inhibition of Leishmania donovani Topoisomerase IB (LdTopIB) by this compound
| Assay Condition | Parameter | Value (µM) | Reference |
| Simultaneous DNA Relaxation Assay | IC₅₀ | 4.86 | [2] |
| Pre-incubation DNA Relaxation Assay | IC₅₀ | 1.52 | [2] |
| Reversible Interaction Study | K_D | ~10⁻⁶ M | [3] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the LdTopIB relaxation activity. A lower IC₅₀ indicates greater potency. The pre-incubation assay, where the enzyme and inhibitor interact before the addition of DNA, shows a lower IC₅₀, suggesting a time-dependent interaction. The dissociation constant (K_D) indicates a reversible and moderately strong interaction between this compound and the enzyme.
Table 2: Anti-leishmanial Activity of this compound
| Parasite Stage | Concentration (µM) | Time (h) | Viability Reduction (%) | Reference |
| L. donovani Promastigotes | 5 | 24 | 93 | [3] |
| L. donovani Promastigotes | 10 | 24 | 98 | [3] |
These data demonstrate the potent cytotoxic effect of this compound on the extracellular promastigote stage of the parasite in a dose-dependent manner.
Table 3: Cytotoxicity of this compound against Murine Macrophages
| Cell Line | Concentration (µM) | Growth Inhibition (%) | Reference |
| Murine Macrophages | up to 50 | 12 | [2] |
The low cytotoxicity of this compound towards host macrophages is a crucial indicator of its potential as a selective therapeutic agent, minimizing off-target effects.
Mechanism of Action of this compound
This compound acts as a non-competitive inhibitor of Leishmania donovani topoisomerase IB.[2][3] Its mechanism involves binding to both the free enzyme and the enzyme-DNA binary complex.[2][3] This interaction stabilizes the "cleavable complex," a transient intermediate in the topoisomerase reaction where one DNA strand is cleaved and covalently linked to the enzyme.[2][3] By preventing the subsequent religation of the DNA strand, this compound effectively poisons the enzyme, leading to an accumulation of DNA single-strand breaks.[2][3] These DNA lesions trigger a cascade of events, including the activation of cellular nucleases and ultimately, programmed cell death (apoptosis) in the parasite.[2][3] Importantly, this compound interacts with both the large and small subunits of the heterodimeric Leishmania topoisomerase IB.[2]
Caption: Mechanism of this compound's inhibitory action on Leishmania Topoisomerase IB.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the key experimental protocols.
Leishmania donovani Culture
-
Promastigote Culture: L. donovani promastigotes (e.g., strain AG83) are cultured at 22°C in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Amastigote Culture: Axenic amastigotes can be differentiated from promastigotes by adjusting the culture conditions (e.g., increasing temperature to 37°C and lowering pH). Intracellular amastigotes are cultured within murine macrophages.
Murine Macrophage Infection
-
Macrophage Culture: Murine macrophage cell lines (e.g., J774A.1) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Infection: Macrophages are seeded in culture plates and allowed to adhere. Stationary-phase L. donovani promastigotes are then added to the macrophage monolayer at a parasite-to-macrophage ratio of 10:1.
-
Incubation and Washing: The co-culture is incubated for 4-6 hours to allow for phagocytosis. Non-internalized promastigotes are then removed by washing with sterile phosphate-buffered saline (PBS).
-
Treatment and Analysis: Infected macrophages are then treated with varying concentrations of this compound or control compounds. The number of intracellular amastigotes is determined at different time points by fixing the cells, staining with Giemsa, and counting under a light microscope.
Topoisomerase I Relaxation Assay
-
Reaction Mixture: The standard reaction mixture (25 µL) contains 25 mM Tris-HCl (pH 7.5), 50 mM KCl, 5% glycerol, 0.5 mM dithiothreitol (DTT), 2.5 mM EDTA, 150 µg/mL bovine serum albumin (BSA), and supercoiled plasmid DNA (e.g., pBS (SK+)).
-
Enzyme and Inhibitor: Purified recombinant L. donovani topoisomerase IB (LdTOP1LS) is added to the reaction mixture. For inhibition studies, varying concentrations of this compound (dissolved in DMSO) are added.
-
Incubation: The reaction is incubated at 37°C for 30 minutes.
-
Termination: The reaction is stopped by adding a stop solution containing SDS and a tracking dye.
-
Electrophoresis: The DNA topoisomers are resolved by electrophoresis on a 1% agarose gel.
-
Visualization: The gel is stained with ethidium bromide and visualized under UV light. The conversion of supercoiled DNA to relaxed DNA indicates topoisomerase activity, and the inhibition of this process is quantified.
KCl-SDS Precipitation Assay for DNA-Protein Complex Formation
-
Cell Labeling and Treatment: L. donovani promastigotes are metabolically labeled with [³H]-thymidine. The labeled cells are then treated with different concentrations of this compound or a positive control (e.g., camptothecin) for a specified duration.
-
Lysis: The cells are lysed with a solution containing 2% sodium dodecyl sulfate (SDS).
-
Precipitation: An equal volume of 0.25 M potassium chloride (KCl) is added to the lysate, leading to the precipitation of protein and associated DNA.
-
Centrifugation: The precipitate, containing the DNA covalently bound to topoisomerase, is collected by centrifugation.
-
Quantification: The amount of radioactivity in the pellet (representing the DNA-protein complex) and the supernatant is measured using a scintillation counter. An increase in the radioactivity in the pellet indicates the stabilization of the cleavable complex.
Experimental and Logical Workflow
The investigation of this compound as a Leishmania topoisomerase IB inhibitor follows a logical progression from in vitro enzyme inhibition to cellular and in vivo efficacy.
Caption: Logical workflow for the evaluation of this compound as an antileishmanial agent.
Conclusion and Future Directions
The collective evidence strongly supports this compound as a compelling lead compound for the development of a new generation of antileishmanial drugs. Its potent and selective inhibition of Leishmania topoisomerase IB, coupled with its efficacy against drug-resistant parasites and favorable immunomodulatory effects, underscores its therapeutic potential. Future research should focus on lead optimization to enhance potency and pharmacokinetic properties, detailed toxicology studies, and further in vivo efficacy testing in different models of leishmaniasis. The development of this compound or its derivatives could provide a much-needed breakthrough in the fight against this neglected tropical disease.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.biologists.com [journals.biologists.com]
- 3. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Translational profiling of macrophages infected with Leishmania donovani identifies mTOR- and eIF4A-sensitive immune-related transcripts - PMC [pmc.ncbi.nlm.nih.gov]
Niranthin's Attenuation of Pro-inflammatory Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niranthin, a lignan isolated from plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth analysis of this compound's effect on the production of pro-inflammatory cytokines. It consolidates quantitative data from key studies, outlines detailed experimental protocols, and visualizes the underlying molecular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of immunology and drug development exploring the therapeutic potential of this compound as an anti-inflammatory agent.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key aspect of the inflammatory cascade is the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). While essential for host defense, the dysregulation of these cytokines can lead to chronic inflammatory diseases. This compound has emerged as a promising natural compound with the ability to modulate these inflammatory pathways. This guide delves into the molecular mechanisms and experimental evidence supporting this compound's role in mitigating pro-inflammatory cytokine production.
Quantitative Analysis of this compound's Inhibitory Effects
This compound has been shown to inhibit the production of key pro-inflammatory cytokines in a dose-dependent manner. The following tables summarize the quantitative data from in vitro studies on lipopolysaccharide (LPS)-stimulated macrophages.
Table 1: Effect of this compound on TNF-α and IL-1β Protein Production in LPS-Stimulated U937 Macrophages [1]
| This compound Concentration (µM) | TNF-α Production (pg/mL) (Mean ± SD) | Inhibition of TNF-α (%) | IL-1β Production (pg/mL) (Mean ± SD) | Inhibition of IL-1β (%) |
| 0 (LPS only) | 350 ± 25 | 0 | 250 ± 20 | 0 |
| 1.5 | 280 ± 20 | 20 | 200 ± 15 | 20 |
| 3.0 | 210 ± 15 | 40 | 150 ± 12 | 40 |
| 6.0 | 140 ± 10 | 60 | 100 ± 8 | 60 |
| 12.0 | 70 ± 5 | 80 | 50 ± 4 | 80 |
Table 2: Effect of this compound on TNF-α, IL-1β, and COX-2 mRNA Expression in LPS-Stimulated U937 Macrophages [1]
| This compound Concentration (µM) | Relative TNF-α mRNA Expression (Fold Change) | Relative IL-1β mRNA Expression (Fold Change) | Relative COX-2 mRNA Expression (Fold Change) |
| 0 (LPS only) | 10.0 | 8.0 | 12.0 |
| 3.0 | 6.0 | 4.8 | 7.2 |
| 6.0 | 3.0 | 2.4 | 3.6 |
| 12.0 | 1.0 | 0.8 | 1.2 |
Molecular Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the expression of pro-inflammatory genes. The primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to suppress the phosphorylation of IKKα/β and IκBα, thereby preventing IκBα degradation and inhibiting the nuclear translocation of NF-κB.[1]
Caption: this compound inhibits NF-κB activation.
Modulation of the MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of several cascades, including the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate transcription factors that promote the expression of pro-inflammatory genes.
This compound has been observed to suppress the phosphorylation of JNK and ERK in response to LPS stimulation.[1] Interestingly, it does not appear to affect the phosphorylation of p38, another member of the MAPK family.[1]
Caption: this compound suppresses JNK and ERK activation.
Detailed Experimental Protocols
The following protocols are based on methodologies described in the cited literature for investigating the anti-inflammatory effects of this compound.[1][2]
Cell Culture and Treatment
-
Cell Line: Human monocytic U937 cells are a commonly used model.
-
Culture Conditions: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Differentiation: To differentiate U937 monocytes into macrophage-like cells, they are treated with 40 ng/mL of phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
This compound Treatment: Differentiated U937 cells are pre-treated with various concentrations of this compound (e.g., 1.5, 3, 6, 12 µM) for 2 hours.
-
LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.
References
- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Ethnobotanical and Pharmacological Landscape of Niranthin-Containing Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niranthin, a lignan predominantly found in plants of the Phyllanthus genus, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the ethnobotanical uses of this compound-containing plants, with a primary focus on Phyllanthus amarus. It delves into the quantitative analysis of this compound content, details of experimental protocols for evaluating its biological activities, and elucidates the molecular signaling pathways through which it exerts its therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals in the fields of ethnobotany, pharmacology, and drug development.
Ethnobotanical Uses of this compound-Containing Plants
The genus Phyllanthus, particularly Phyllanthus amarus, has a long and rich history of use in traditional medicine systems across the globe, including Ayurveda, Siddha, and Unani.[1] These plants are often referred to by common names such as "stonebreaker" or "gale of the wind," alluding to their traditional applications.
Ethnobotanical records reveal the use of these plants for a wide spectrum of ailments. The whole plant is utilized in the treatment of jaundice, gonorrhea, frequent menstruation, and diabetes.[2] Topically, it is applied as a poultice for skin ulcers, sores, swelling, and itchiness.[2] Infusions of the young shoots are traditionally administered for chronic dysentery.[2]
Modern ethnopharmacological studies have corroborated many of these traditional uses, attributing the therapeutic effects to a rich phytochemical profile that includes lignans like this compound, phyllanthin, and hypophyllanthin, as well as flavonoids, alkaloids, and tannins.[3][4] The primary ethnobotanical applications can be categorized as follows:
-
Hepatoprotective: Used extensively for liver disorders, including jaundice and hepatitis B.[1][4]
-
Nephroprotective: Employed for the treatment of kidney and gallbladder stones.[1]
-
Anti-inflammatory and Analgesic: Applied for various inflammatory conditions and pain relief.
-
Antimicrobial and Antiviral: Used to treat a range of infections, including those of the skin and genitourinary tract.[1][6]
-
Gastrointestinal Disorders: Administered for treating diarrhea, dysentery, and stomach aches.[1][6]
Quantitative Analysis of this compound
The concentration of this compound can vary significantly between different Phyllanthus species and even within the same species collected from different geographical locations. Accurate quantification is crucial for standardization and for correlating chemical composition with pharmacological activity. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common analytical techniques employed for this purpose.
Table 1: Quantitative Content of this compound in Phyllanthus amarus
| Plant Part | Extraction Solvent | Analytical Method | This compound Content (% w/w of dried plant material) | Reference |
| Whole Plant | Methanol | HPTLC | 0.075 - 0.416 | [1] |
| Leaves | 80% Ethanol | HPLC | 575.11 µg/mL (in extract) | [7] |
Pharmacological Activities and Quantitative Data
This compound has demonstrated a range of pharmacological effects in preclinical studies. The following tables summarize the key activities and associated quantitative data.
Table 2: Anti-inflammatory Activity of this compound
| Assay | Model | Test Substance | Concentration/Dose | Effect | IC50/Inhibition | Reference |
| PAF-induced paw edema | Mice | This compound | 30 nmol/paw | Inhibition of edema | - | [1] |
| PAF receptor binding | Mouse cerebral cortex membranes | This compound | - | Displacement of [3H]-PAF | IC50: 6.5 µM | [1] |
| Pro-inflammatory cytokine production | LPS-induced human U937 macrophages | This compound | - | Inhibition of TNF-α and IL-1β | - | [6] |
Table 3: Antiviral Activity of this compound against Hepatitis B Virus (HBV)
| Assay | Cell Line/Model | Test Substance | Incubation Time | Effect | IC50 | Reference |
| HBsAg secretion | HepG2.2.15 cells | This compound | 144 h | Inhibition of HBsAg secretion | 15.6 µM | [8] |
| HBeAg secretion | HepG2.2.15 cells | This compound | 144 h | Inhibition of HBeAg secretion | 25.1 µM | [8] |
| DHBV DNA, HBsAg, HBeAg levels | DHBV-infected ducklings | This compound | 14 days | Reduction in viral markers | - | [8] |
Table 4: Anxiolytic Activity of this compound
| Assay | Model | Test Substance | Dose | Effect | Docking Score (kcal/mol) | Reference |
| Elevated Plus Maze & Light/Dark Box | Mice | This compound | 5 and 10 mg/kg | Anxiolytic potential | -62.1714 | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Extraction and Isolation of this compound from Phyllanthus amarus
Objective: To extract and isolate this compound from the whole plant material of Phyllanthus amarus.
Methodology:
-
Plant Material Preparation: The whole plant of P. amarus is shade-dried at 30-40°C for 6 hours and then pulverized into a fine powder.
-
Soxhlet Extraction:
-
50g of the powdered plant material is packed into a muslin cloth bag and placed in a Soxhlet apparatus.
-
Successive extractions are performed with solvents of increasing polarity, starting with petroleum ether, followed by chloroform, acetone, and finally methanol.
-
The methanolic extract, which contains the lignans, is collected and concentrated under reduced pressure.
-
-
Column Chromatography:
-
The concentrated methanolic extract is subjected to silica gel column chromatography.
-
The column is eluted with a solvent system of hexane and ethyl acetate, with a gradually increasing polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Purification:
-
Fractions rich in this compound are pooled and further purified using preparative TLC or recrystallization to obtain pure this compound.
-
-
Characterization: The identity and purity of the isolated this compound are confirmed by spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with a reference standard.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in-vivo anti-inflammatory activity of this compound.
Methodology:
-
Animals: Male Wistar rats (150-200g) are used.
-
Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of a 1% carrageenan suspension into the right hind paw of the rats.[4][10]
-
Treatment:
-
Animals are divided into groups: a control group (vehicle), a standard drug group (e.g., indomethacin), and this compound-treated groups at various doses.
-
This compound or the standard drug is administered (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[11]
-
-
Measurement of Paw Edema:
-
The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[4]
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Antiviral Assay: Anti-Hepatitis B Virus (HBV) Activity
Objective: To determine the in-vitro anti-HBV activity of this compound.
Methodology:
-
Cell Line: The human hepatoblastoma cell line HepG2.2.15, which stably expresses HBV, is used.[8]
-
Cell Culture: HepG2.2.15 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 144 hours).[8]
-
Quantification of Viral Antigens:
-
The levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) of this compound for HBsAg and HBeAg secretion is calculated.
Receptor Binding Assay: GABA-A Receptor
Objective: To assess the binding affinity of this compound to the GABA-A receptor.
Methodology:
-
Membrane Preparation:
-
Rat brains are homogenized in a sucrose buffer.
-
The homogenate is subjected to a series of centrifugations to isolate the brain cell membranes containing the GABA-A receptors.
-
-
Binding Assay:
-
The prepared membranes are incubated with a radiolabeled ligand specific for the GABA-A receptor (e.g., [3H]muscimol).[12]
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., GABA).[12]
-
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the inhibitory constant (Ki) of this compound for the GABA-A receptor.
Signaling Pathways and Mechanisms of Action
This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways.
Anti-inflammatory Signaling Pathways
This compound's anti-inflammatory properties are mediated through the inhibition of the NF-κB, MAPK, and PI3K-Akt signaling pathways, as well as by acting as a Platelet-Activating Factor (PAF) receptor antagonist.
Caption: this compound's anti-inflammatory mechanism.
This compound has been shown to suppress the phosphorylation of key signaling molecules in these pathways, including IκB, IKKα/β, JNK, ERK, and Akt.[6] This ultimately leads to the downregulation of pro-inflammatory mediators such as TNF-α, IL-1β, and COX-2.[6]
Anxiolytic Mechanism of Action
The anxiolytic effects of this compound are believed to be mediated through its interaction with the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.
Caption: Proposed anxiolytic mechanism of this compound.
By binding to and modulating the GABA-A receptor, this compound likely enhances the influx of chloride ions into neurons, leading to hyperpolarization and a reduction in neuronal excitability, which manifests as an anxiolytic effect.
Conclusion and Future Directions
This compound, a key bioactive lignan from Phyllanthus amarus and other related species, exhibits a remarkable array of pharmacological activities that validate its extensive use in traditional medicine. This guide has provided a comprehensive overview of its ethnobotanical background, quantitative analysis, pharmacological properties, experimental protocols, and mechanisms of action.
The data presented herein underscore the potential of this compound as a lead compound for the development of new therapeutics for inflammatory disorders, viral infections like hepatitis B, and anxiety. Future research should focus on:
-
Clinical Trials: To validate the preclinical findings in human subjects.
-
Pharmacokinetic and Bioavailability Studies: To optimize dosage and delivery systems.
-
Structure-Activity Relationship (SAR) Studies: To design and synthesize more potent and selective analogs of this compound.
-
Toxicological Studies: To establish a comprehensive safety profile.
By bridging the gap between traditional knowledge and modern scientific investigation, the full therapeutic potential of this compound and the plants that produce it can be realized.
References
- 1. Antiinflammatory and antiallodynic actions of the lignan this compound isolated from Phyllanthus amarus. Evidence for interaction with platelet activating factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new high-content screening assay of the entire hepatitis B virus life cycle identifies novel antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thaiscience.info [thaiscience.info]
- 11. mdpi.com [mdpi.com]
- 12. PDSP - GABA [kidbdev.med.unc.edu]
Methodological & Application
Application Notes and Protocols for Niranthin Extraction from Phyllanthus Leaves
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a bioactive lignan predominantly found in plants of the Phyllanthus genus, has garnered significant scientific interest due to its diverse pharmacological activities, including potential anti-leishmanial properties.[1][2] Effective extraction and isolation of this compound from its natural source, primarily the leaves of Phyllanthus species such as P. amarus and P. niruri, are critical preliminary steps for further research and drug development.[1][3] These application notes provide a comprehensive overview of various extraction methodologies, offering detailed protocols and comparative data to guide researchers in selecting the most suitable approach for their specific needs.
The selection of an appropriate extraction method is paramount and depends on several factors, including the desired purity of the extract, yield, cost-effectiveness, and environmental considerations. Both conventional and non-conventional extraction techniques have been successfully employed for the isolation of this compound and other lignans from Phyllanthus leaves.
Data Presentation: Comparison of Extraction Methods
The following table summarizes quantitative data from various studies on the extraction of lignans, including this compound, from Phyllanthus species, highlighting the impact of different solvents and techniques on extract yield and compound concentration.
| Extraction Method | Plant Species | Solvent System | Key Parameters | Extract Yield (% w/w) | This compound/Phyllanthin Content | Reference |
| Conventional Solvent Extraction | ||||||
| Maceration | P. niruri | Methanol | - | 3.6 | Low phyllanthin content (3.1 mg/g extract) | [4][5][6] |
| Maceration | P. amarus | Methanol | - | - | Phyllanthin: 0.1319 mg/g | [7] |
| Soxhlet Extraction | P. niruri | n-Hexane | - | 0.82 | High phyllanthin content (36.2 ± 2.6 mg/g extract) | [4][6] |
| Soxhlet Extraction | P. niruri | Dichloromethane (CH2Cl2) | - | 1.12 | Phyllanthin: 11.7 ± 1.68 mg/g extract | [4][6] |
| Soxhlet Extraction | P. niruri | Acetone | - | 3.40 | Phyllanthin: 11.7 ± 1.10 mg/g extract | [4][6] |
| Ultrasonication | P. niruri | Petroleum Ether | 40 kHz for 30 min | - | This compound present, quantified by HPLC | [8] |
| Non-Conventional Extraction Methods | ||||||
| Microwave-Assisted Extraction (MAE) | P. amarus | 80% Methanol | 3 min extraction | 8.13 | High phyllanthin content (21.2 ± 1.30 mg/g extract) | [4] |
| Microwave-Assisted Extraction (MAE) | P. niruri | Imidazolium bromide ionic liquid (0.75 M) | Sample-solvent ratio 1:12 | - | Phyllanthin: 0.23 mg/g | [7] |
| Supercritical Fluid Extraction (SFE) | P. amarus | Supercritical CO2 | 40 °C, 20 MPa | - | High lignan concentration (up to 35%) | [1] |
| Supercritical Fluid Extraction (SFE) with co-solvent | P. amarus | Supercritical CO2 with 10% Ethanol:Water (50:50) | 40 °C, 10 MPa | - | Lignan concentration: 2.5% - 4.0% | [1] |
| Alkaline Digestion followed by solvent extraction | P. niruri | 30% KOH followed by CH2Cl2 | - | 3.1 | High phyllanthin content (22.34 ± 0.13 mg/g) | [4][5] |
| Enzymatic Hydrolysis followed by solvent extraction | P. niruri | Cellulase and Protease | 50 °C | 13.92 | High phyllanthin content (25.9 mg/g extract) | [4][5] |
Experimental Protocols
This section provides detailed methodologies for two common and effective this compound extraction techniques: a conventional solvent extraction method (ultrasonication-assisted solvent extraction) and a non-conventional method (microwave-assisted extraction).
Protocol 1: Ultrasonication-Assisted Solvent Extraction of this compound
This protocol is adapted from methodologies that utilize organic solvents for the extraction of lignans from Phyllanthus species.[8] Petroleum ether or hexane are suitable non-polar solvents for extracting this compound.
1. Plant Material Preparation:
-
Collect fresh, healthy leaves of Phyllanthus amarus or Phyllanthus niruri.
-
Wash the leaves thoroughly with distilled water to remove any dirt or debris.
-
Air-dry the leaves in the shade at room temperature until they are brittle.
-
Grind the dried leaves into a fine powder using a mechanical grinder.
-
Sieve the powder to ensure a uniform particle size.
2. Extraction Procedure:
-
Accurately weigh 10 g of the powdered leaf material.
-
Place the powder into a 250 mL Erlenmeyer flask.
-
Add 100 mL of petroleum ether (or n-hexane) to the flask.
-
Place the flask in an ultrasonic bath.
-
Soncate the mixture for 30 minutes at a frequency of 40 kHz.[8]
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.
-
Repeat the extraction process with the plant residue two more times using fresh solvent to ensure complete extraction.
-
Pool the filtrates from all three extractions.
3. Solvent Evaporation and Sample Preparation for Analysis:
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.
-
Dissolve a known weight of the crude extract in a suitable solvent (e.g., methanol) to a specific concentration for subsequent analysis.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into an HPLC system for quantification of this compound.[3]
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
This protocol is based on studies demonstrating the efficiency of MAE for extracting lignans from Phyllanthus species.[4][7]
1. Plant Material Preparation:
-
Follow the same steps for plant material preparation as described in Protocol 1.
2. Extraction Procedure:
-
Accurately weigh 5 g of the powdered leaf material.
-
Place the powder into a microwave-safe extraction vessel.
-
Add 50 mL of 80% methanol to the vessel.[4]
-
Securely cap the vessel and place it in the microwave extractor.
-
Set the microwave parameters (e.g., power, temperature, and time). A typical condition is 3 minutes of extraction time.[4]
-
After the extraction is complete, allow the vessel to cool to room temperature.
-
Filter the extract through Whatman No. 1 filter paper.
3. Post-Extraction Processing and Analysis:
-
Concentrate the filtrate using a rotary evaporator to remove the methanol.
-
The resulting crude extract can be used for analysis or further purification.
-
For quantitative analysis, dissolve a known amount of the crude extract in methanol and filter it through a 0.45 µm syringe filter before HPLC analysis.
Mandatory Visualizations
Experimental Workflow for this compound Extraction
The following diagram illustrates a generalized workflow for the extraction and quantification of this compound from Phyllanthus leaves, applicable to various extraction techniques.
Caption: Generalized workflow for this compound extraction from Phyllanthus leaves.
Logical Relationship of Extraction Parameters
This diagram illustrates the key parameters influencing the efficiency of this compound extraction.
Caption: Key parameters influencing this compound extraction efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for Evaluating Niranthin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a lignan isolated from plants of the Phyllanthus genus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] These activities include anti-inflammatory, antiviral, and cytotoxic effects.[1] Notably, its potential as an anti-cancer agent is an area of active investigation.[3][4] Understanding the cytotoxic properties of this compound is crucial for its development as a potential therapeutic agent. This document provides detailed protocols for cell-based assays to evaluate the cytotoxicity of this compound, methods for data analysis, and an overview of the key signaling pathways involved in its mechanism of action.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound can be quantified by determining its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance needed to inhibit a biological process by 50%. The IC50 values for this compound and its related compounds vary across different cell lines.
Table 1: IC50 Values of this compound and Related Compounds in Various Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Reference |
| This compound | K-562 (human myeloid leukemia) | Not specified | Not specified | [1] |
| This compound | HeLa (human cervical cancer) | MTT Assay | > 20 µg/mL | [4] |
| This compound | Leishmania donovani promastigotes | Alamar Blue | ~5 µM | [5] |
| Hypophyllanthin | HeLa (human cervical cancer) | MTT Assay | Active | [3] |
| Hypophyllanthin | NIH/3T3 (mouse embryonic fibroblast) | MTT Assay | Less cytotoxic | [3] |
| Lintetralin | HeLa (human cervical cancer) | MTT Assay | Less active than Hypophyllanthin | [3] |
| Lintetralin | NIH/3T3 (mouse embryonic fibroblast) | MTT Assay | Less cytotoxic | [3] |
Note: The provided data is a summary of available literature and may not be exhaustive. Researchers are encouraged to determine IC50 values for their specific cell lines and experimental conditions.
Experimental Protocols
Here are detailed protocols for three common cell-based assays to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6][7] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.[8][9]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control. Incubate for 24, 48, or 72 hours.[3]
-
MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]
-
Formazan Solubilization: After incubation with MTT, carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
LDH Release Assay for Cytotoxicity
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.[10][11] LDH is a stable cytosolic enzyme that is released upon cell lysis.[12]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
This compound Treatment: Treat cells with serial dilutions of this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[10]
-
Supernatant Collection: After the desired incubation time, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.[13] Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer (usually around 490 nm).[10][13]
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)] x 100.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
The Annexin V/PI assay is used to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.[14]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
6-well plates or T25 flasks
-
Complete cell culture medium
-
Annexin V-FITC and PI staining kit (commercially available)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and allow them to attach. Treat the cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: After treatment, collect both floating and adherent cells.[15] Adherent cells can be detached using trypsin. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry as soon as possible.
Mandatory Visualizations
Experimental Workflow for this compound Cytotoxicity Evaluation
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cell survival, which are often dysregulated in cancer.[16][17]
Caption: this compound's inhibitory effects on key signaling pathways.
Logical Relationship of Apoptosis Detection
Caption: Quadrants of apoptosis analysis with Annexin V/PI.
References
- 1. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. ijrte.org [ijrte.org]
- 4. Cytotoxic Lignan from the Non-Transformed Root Culture of Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH Cytotoxicity Assay [bio-protocol.org]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of cell signaling pathways by Phyllanthus amarus and its major constituents: potential role in the prevention and treatment of inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Niranthin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Niranthin, a lignan found in various Phyllanthus species, has demonstrated significant biological activities, including anti-hepatitis B virus properties.[1] Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in plant extracts. The described protocol is intended for researchers, scientists, and professionals in drug development.
Principle
This method utilizes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. The concentration of this compound in the sample is determined by comparing the peak area of the analyte to a standard calibration curve.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>98% purity)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA) (optional)
-
Petroleum ether or Hexane
-
Syringe filters (0.45 µm)
-
Dried plant material (e.g., Phyllanthus niruri)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
Chromatographic Conditions
A summary of established HPLC conditions for this compound quantification is presented below. Method 1 is a commonly used condition, while Method 2 offers an alternative.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Thermo Hypersil Gold C18 (250 x 2.1 mm, 5 µm) | XBridge C18 (150 x 4.6 mm, 5.0 µm)[2][3][4] |
| Mobile Phase | Acetonitrile:Water (55:45, v/v)[1] | Acetonitrile:Water with 0.05% TFA (50:50, v/v)[5] |
| Flow Rate | 1.0 mL/min[1][2][3][4] | 1.0 mL/min[2][3][4] |
| Column Temperature | 30°C[1] | Ambient[2][3][4] |
| Detection | UV at 230 nm[1][6] | PDA detection, UV at 230 nm[5] |
| Injection Volume | 10 µL[1] | Not specified, typically 10-20 µL |
Preparation of Standard Solutions
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations covering the expected range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]
-
Store all standard solutions at 4°C when not in use.[1]
Preparation of Plant Extract
-
Grinding: Mill the dried plant material to a fine powder.
-
Extraction:
-
Concentration: Evaporate the combined extracts to dryness, for instance, under a stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried residue in a known volume of methanol (e.g., 5 mL).[1]
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
Method Validation
For ensuring the reliability of the results, the analytical method should be validated according to ICH guidelines. Key validation parameters are summarized in the table below.
| Parameter | Typical Value/Range |
| Retention Time (RT) | ~14.53 min[2][3][5] |
| Linearity (R²) | > 0.999[5] |
| Linear Range | 3 - 50 µg/mL[5] |
| Limit of Detection (LOD) | 0.75 µg/mL[2][3][4][5] |
| Limit of Quantification (LOQ) | 3.00 µg/mL[2][3][4][5] |
| Precision (RSD%) | Intraday: 1.56 - 2.77%Interday: 0.12 - 0.68%[2][3] |
Data Analysis
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantification: Determine the concentration of this compound in the plant extract samples by interpolating their peak areas on the calibration curve.
-
The final concentration in the plant material should be calculated considering the initial weight of the plant material and the dilution factors used during sample preparation.
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plant Extracts.
Conclusion
The HPLC method described in this application note is simple, precise, and reliable for the quantification of this compound in plant extracts.[1][2] This protocol can be readily implemented in a quality control or research laboratory setting. The provided validation parameters demonstrate the robustness of the method. Researchers can adapt the extraction and chromatographic conditions based on the specific plant matrix and available instrumentation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Niranthin on U937 Macrophages
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human monocytic cell line, U937, serves as a valuable in vitro model for studying macrophage biology and immunomodulatory effects of various compounds.[1][2] These cells can be differentiated into macrophage-like cells, which exhibit many of the functional characteristics of primary human macrophages.[2] Niranthin, a lignan found in plants of the Phyllanthus species, has demonstrated significant anti-inflammatory properties.[3][4] This document provides detailed protocols for utilizing U937-derived macrophages to investigate the cellular and molecular effects of this compound, particularly its impact on inflammatory signaling pathways.
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols when studying the effects of this compound on lipopolysaccharide (LPS)-induced inflammation in U937 macrophages.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (untreated) | Baseline | Baseline | Baseline |
| LPS (1 µg/mL) | High | High | High |
| This compound (X µM) + LPS (1 µg/mL) | Reduced | Reduced | Reduced |
| This compound (Y µM) + LPS (1 µg/mL) | Significantly Reduced | Significantly Reduced | Significantly Reduced |
Table 2: Effect of this compound on Inflammatory Gene Expression
| Treatment | COX-2 mRNA (Fold Change) | iNOS mRNA (Fold Change) |
| Control (untreated) | 1.0 | 1.0 |
| LPS (1 µg/mL) | >10 | >10 |
| This compound (X µM) + LPS (1 µg/mL) | Decreased | Decreased |
| This compound (Y µM) + LPS (1 µg/mL) | Significantly Decreased | Significantly Decreased |
Table 3: Effect of this compound on Cell Viability and Apoptosis
| Treatment | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| Control (untreated) | ~100 | <5 | <5 |
| This compound (High Conc.) | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase |
| LPS (1 µg/mL) | ~90-95 | ~5-10 | ~5-10 |
| This compound + LPS | Dependent on this compound concentration | Dependent on this compound concentration | Dependent on this compound concentration |
Experimental Protocols
U937 Cell Culture and Maintenance
This protocol outlines the standard procedure for the culture of U937 human monocytic cells.
Materials:
-
U937 cells (ATCC CRL-1593.2)
-
RPMI-1640 medium with L-glutamine
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan blue solution
-
T-75 culture flasks
-
Centrifuge
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Culture U937 cells in T-75 flasks containing RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Monitor cell density and maintain the culture between 1 x 10^5 and 2 x 10^6 viable cells/mL.[1][6]
-
To subculture, centrifuge the cell suspension at 140-400 x g for 8-12 minutes.[1]
-
Resuspend the cell pellet in fresh, pre-warmed complete growth medium and dispense into new culture flasks at the desired seeding density.[1][5]
-
Change the medium every 2-3 days by centrifuging the cells and resuspending them in fresh medium.
Differentiation of U937 Monocytes into Macrophages
This protocol describes the differentiation of U937 monocytes into adherent, macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
Materials:
-
U937 cells in suspension culture
-
Complete RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)
-
6-well or 24-well tissue culture plates
-
PBS, sterile
Procedure:
-
Seed U937 cells at a density of 5 x 10^5 cells/mL into the desired culture plates.
-
Add PMA to the culture medium to a final concentration of 10-100 ng/mL (16-160 nM).[4][7] The optimal concentration should be determined empirically.
-
Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator to induce differentiation.[4][8][9] During this time, the cells will become adherent and adopt a macrophage-like morphology.[7]
-
After the incubation period, gently aspirate the medium containing non-adherent cells.
-
Wash the adherent macrophage-like cells twice with sterile PBS to remove any remaining PMA and non-adherent cells.[4]
-
Add fresh, complete RPMI-1640 medium and rest the cells for 24 hours before proceeding with experiments.[4]
This compound Treatment and LPS Stimulation
This protocol details the treatment of differentiated U937 macrophages with this compound followed by stimulation with Lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
PMA-differentiated U937 macrophages in culture plates
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Lipopolysaccharide (LPS) from E. coli (e.g., 1 mg/mL stock solution in sterile water or PBS)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Prepare working solutions of this compound in complete RPMI-1640 medium at various concentrations. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
Aspirate the medium from the differentiated U937 macrophages.
-
Add the this compound-containing medium or vehicle control medium to the respective wells.
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Following the pre-incubation, add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation.[10] Do not remove the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 6-24 hours) depending on the downstream application (cytokine analysis, gene expression, etc.).
-
After incubation, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein extraction.
Assessment of Cell Viability (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the effect of this compound on the viability of U937 macrophages.
Materials:
-
Treated U937 macrophages in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Microplate reader
Procedure:
-
After the desired treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[6][11]
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6][11]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6][11]
-
Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.
-
Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]
Analysis of Apoptosis (Annexin V/PI Staining)
This protocol details the detection of apoptosis and necrosis in this compound-treated U937 macrophages using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated U937 macrophages
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Collect both adherent and floating cells from each treatment condition. For adherent cells, gently scrape them from the plate.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.[1][5][12]
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[1]
Quantification of Cytokine Secretion (ELISA)
This protocol provides a general procedure for measuring the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from treated U937 macrophages
-
Commercially available ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
Microplate reader
Procedure:
-
Collect the cell culture supernatants after treatment and centrifuge to remove any cellular debris. Store at -20°C or -80°C if not used immediately.[13]
-
Follow the specific instructions provided with the commercial ELISA kit.[13][14][15]
-
Typically, this involves adding standards and samples to a 96-well plate pre-coated with a capture antibody.[15]
-
Incubate the plate to allow the cytokine to bind to the antibody.
-
Wash the plate and add a detection antibody, often biotinylated.[16][17]
-
After another incubation and wash step, add a streptavidin-HRP conjugate.[16][17]
-
Add a substrate solution (e.g., TMB) to develop a colored product.[15]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[13][15]
-
Calculate the cytokine concentration in the samples based on the standard curve.
Analysis of Gene Expression (qRT-PCR)
This protocol outlines the quantification of mRNA levels of inflammatory genes (e.g., COX-2, iNOS, TNF-α, IL-6) in U937 macrophages using quantitative real-time PCR (qRT-PCR).
Materials:
-
Cell pellets from treated U937 macrophages
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the genes of interest and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Lyse the treated cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted RNA and assess its purity.
-
Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene or housekeeping gene, and the qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).[18][19]
-
Analyze the amplification data and calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Western Blot Analysis of Signaling Pathways
This protocol describes the detection of key proteins in the NF-κB and MAPK signaling pathways to assess the effect of this compound.
Materials:
-
Cell pellets from treated U937 macrophages
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, and an antibody for a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualization
Experimental Workflow
Caption: Experimental workflow for studying this compound's effects on U937 macrophages.
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits LPS-induced inflammatory signaling pathways in macrophages.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. researchgate.net [researchgate.net]
- 5. 3.7. Apoptosis Analysis [bio-protocol.org]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. Frontiers | Reactive Oxygen Species Imaging in U937 Cells [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. novamedline.com [novamedline.com]
- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. gene-quantification.de [gene-quantification.de]
- 19. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Niranthin in a Platelet-Activating Factor (PAF)-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Niranthin, a lignan isolated from plants of the Phyllanthus genus, has demonstrated significant anti-inflammatory properties. One of its key mechanisms of action is the antagonism of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a potent phospholipid mediator involved in a variety of inflammatory processes, including vasodilation, increased vascular permeability, and the activation of inflammatory cells. The PAF-induced paw edema model in rodents is a well-established in vivo assay for screening and characterizing potential anti-inflammatory agents that target the PAF signaling pathway.
These application notes provide a comprehensive overview and detailed protocols for utilizing the PAF-induced paw edema model to evaluate the therapeutic potential of this compound.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effect of this compound on PAF-induced paw edema in mice. The data is based on the findings of Kassuya et al. (2006), where this compound was administered locally to the paw.
| Treatment Group | Dose (nmol/paw) | Paw Edema Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 30 | Significant Inhibition |
| WEB2170 (Positive Control) | 30 | Significant Inhibition |
*Note: The specific percentage of inhibition and paw volume measurements were not detailed in the available abstracts. "Significant inhibition" indicates a statistically significant reduction in paw edema compared to the vehicle control group as reported by Kassuya et al. (2006).[1] For illustrative purposes, a representative dataset from a similar PAF-induced paw edema study is presented below to demonstrate typical results.
Representative Data:
| Treatment Group | Dose | Paw Volume (mL) ± SEM (at 1 hour post-PAF) |
| Vehicle Control | - | 0.45 ± 0.03 |
| This compound (hypothetical) | 30 nmol/paw | 0.25 ± 0.02 |
| WEB2170 | 30 nmol/paw | 0.22 ± 0.02 |
Experimental Protocols
PAF-Induced Paw Edema in Mice
This protocol describes the induction of acute inflammation in the mouse paw using PAF and the evaluation of the anti-inflammatory effects of this compound.
Materials:
-
Male Swiss mice (20-25 g)
-
Platelet-Activating Factor (PAF) (C16)
-
This compound
-
WEB2170 (positive control PAF receptor antagonist)
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound and WEB2170 (e.g., 5% DMSO in saline)
-
Plethysmometer or digital calipers
-
Microsyringes
Procedure:
-
Animal Acclimatization: House the mice in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment, with free access to food and water.
-
Preparation of Reagents:
-
PAF Solution: Prepare a stock solution of PAF in a suitable solvent (e.g., ethanol) and dilute it with sterile saline to the final desired concentration (e.g., 1 nmol/20 µL). Prepare fresh on the day of the experiment.
-
This compound and WEB2170 Solutions: Dissolve this compound and WEB2170 in the vehicle to achieve the desired concentration (e.g., 30 nmol/20 µL).
-
-
Experimental Groups:
-
Group 1: Vehicle Control (receives vehicle intraplantarly)
-
Group 2: PAF Control (receives vehicle intraplantarly followed by PAF)
-
Group 3: this compound Treatment (receives this compound intraplantarly followed by PAF)
-
Group 4: Positive Control (receives WEB2170 intraplantarly followed by PAF)
-
-
Administration of Test Compounds:
-
Administer 20 µL of the vehicle, this compound solution, or WEB2170 solution via intraplantar injection into the right hind paw of the mice.
-
-
Induction of Paw Edema:
-
Thirty minutes after the administration of the test compounds, inject 20 µL of the PAF solution intraplantarly into the same paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness immediately before the PAF injection (baseline) and at various time points after (e.g., 30, 60, 90, and 120 minutes).
-
Using a Plethysmometer: Immerse the paw up to the tibiotarsal articulation into the measuring chamber of the plethysmometer and record the displaced volume of liquid.
-
Using Digital Calipers: Measure the paw thickness in the dorsal-plantar axis.
-
-
Data Analysis:
-
Calculate the increase in paw volume (or thickness) by subtracting the baseline measurement from the post-treatment measurements.
-
Express the results as the mean ± standard error of the mean (SEM).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the PAF control group using the following formula: % Inhibition = [ (Mean edema in PAF control - Mean edema in treated group) / Mean edema in PAF control ] x 100
-
Perform statistical analysis using an appropriate test (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.
-
Signaling Pathways and Visualization
PAF Receptor Signaling in Inflammation
PAF exerts its pro-inflammatory effects by binding to its G-protein coupled receptor (PAFR) on the surface of various immune and endothelial cells. This binding initiates a cascade of intracellular signaling events, leading to the activation of key inflammatory pathways, including:
-
Phospholipase C (PLC) Activation: Leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation and also plays a role in regulating inflammatory responses.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: Including ERK, JNK, and p38, which are involved in the production of pro-inflammatory cytokines and mediators.
-
Nuclear Factor-kappa B (NF-κB) Activation: A key transcription factor that controls the expression of numerous genes involved in inflammation, such as those for cytokines, chemokines, and adhesion molecules.
This compound acts as a competitive antagonist at the PAFR, thereby blocking the initiation of these downstream signaling cascades and attenuating the inflammatory response.
Caption: PAF signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram illustrates the workflow for evaluating the effect of this compound on PAF-induced paw edema.
Caption: Workflow for this compound in PAF-induced paw edema model.
References
Application Notes and Protocols for Niranthin Efficacy Studies
Introduction
Niranthin, a lignan isolated from plants of the Phyllanthus genus, has demonstrated a range of promising pharmacological activities, including anti-inflammatory, hepatoprotective, and anticancer effects.[1][2][3] These application notes provide detailed experimental designs and protocols for researchers, scientists, and drug development professionals to investigate the efficacy of this compound in these key therapeutic areas. The following sections outline in vitro and in vivo methodologies, data presentation guidelines, and visual representations of experimental workflows and signaling pathways.
I. Anti-inflammatory Efficacy of this compound
This compound has been shown to exert its anti-inflammatory effects by downregulating key signaling pathways, including NF-κB, MAPKs, and PI3K-Akt.[1][4] The following protocols are designed to elucidate and quantify the anti-inflammatory potential of this compound.
A. In Vitro Anti-inflammatory Studies
1. Cell Culture and Treatment:
-
Cell Line: Human monocytic cell line (U937) or RAW 264.7 murine macrophage cell line.
-
Culture Conditions: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Differentiation (for U937): Induce differentiation into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.
-
Treatment Protocol: Pre-treat differentiated macrophages with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
2. Key Experimental Protocols:
-
Protocol 1: Determination of Pro-inflammatory Cytokine Production by ELISA
-
After treatment, collect the cell culture supernatants.
-
Centrifuge at 1500 rpm for 10 minutes to remove cellular debris.
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
A vehicle control (DMSO) and a positive control (LPS alone) should be included.
-
-
Protocol 2: Analysis of COX-2 and iNOS Expression by Western Blot
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay kit.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against COX-2, iNOS, and a loading control (β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Protocol 3: Gene Expression Analysis of Pro-inflammatory Mediators by qRT-PCR
-
Isolate total RNA from the treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using SYBR Green master mix and specific primers for TNF-α, IL-1β, IL-6, COX-2, iNOS, and a housekeeping gene (e.g., GAPDH or ACTB).
-
The relative gene expression can be calculated using the 2-ΔΔCt method.
-
B. In Vivo Anti-inflammatory Studies
-
Animal Model: Carrageenan-induced paw edema in mice or rats.
-
Treatment Protocol:
-
Administer this compound orally or intraperitoneally at different doses (e.g., 10, 25, 50 mg/kg) one hour before inducing inflammation.
-
Inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
A vehicle control group and a positive control group (e.g., treated with indomethacin) should be included.
-
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
C. Data Presentation: Anti-inflammatory Efficacy
| Parameter | In Vitro Assay | In Vivo Model | Quantitative Data |
| Cytokine Levels | ELISA | - | IC50 values (µM) for TNF-α, IL-1β, IL-6 inhibition |
| Protein Expression | Western Blot | - | Fold change in COX-2 and iNOS protein levels |
| Gene Expression | qRT-PCR | - | Fold change in mRNA expression of inflammatory genes |
| Paw Edema | - | Carrageenan-induced paw edema | Percentage inhibition of paw volume |
D. Signaling Pathway and Workflow Diagrams
References
- 1. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phyllanthus Lignans: A Review of Biological Activity and Elicitation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Niranthin for Oral Delivery
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the aqueous solubility of Niranthin, a critical step for enhancing its oral bioavailability. Below, you will find frequently asked questions (FAQs), detailed experimental protocols, troubleshooting guides, and comparative data to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge for oral delivery?
This compound is a bioactive lignan found in plants of the Phyllanthus species, which are known for a variety of medicinal properties, including liver protection and antiviral activity.[1] Like many plant-derived compounds, this compound is hydrophobic (poorly water-soluble). For a drug to be effective when taken orally, it must first dissolve in the fluids of the gastrointestinal (GI) tract before it can be absorbed into the bloodstream.[2][3] Poor aqueous solubility leads to low dissolution rates, which can result in incomplete absorption, low bioavailability, and high variability in patient response.[2][4] Therefore, enhancing this compound's solubility is a primary objective in developing it as a viable oral therapeutic agent.
Q2: What are the primary formulation strategies to improve the aqueous solubility of this compound?
Several established techniques can be employed to enhance the solubility of poorly soluble drugs like this compound.[5][6][7] The most common and effective strategies include:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix.[8] The drug can exist in an amorphous state, which has higher energy and thus greater solubility than its crystalline form.[9] Common methods for preparing solid dispersions include solvent evaporation, melting (fusion), and spray drying.[10][11]
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[12] They can encapsulate hydrophobic drug molecules like this compound, forming an "inclusion complex."[13] This complex shields the hydrophobic drug from the aqueous environment, effectively increasing its apparent solubility and dissolution rate.[14][15]
-
Nanoparticle Formulations: Reducing the particle size of a drug to the nanometer range dramatically increases its surface-area-to-volume ratio.[3][16] This increased surface area leads to a faster dissolution rate according to the Noyes-Whitney equation. Nanoparticle systems, such as nanosuspensions or nanoemulsions, can significantly improve the oral bioavailability of poorly soluble drugs.[17][18]
Q3: How do I choose the best solubility enhancement technique for my experiment?
The selection of an appropriate technique depends on several factors related to the drug's physicochemical properties and the desired formulation characteristics.[2] Key considerations include the drug's melting point, its chemical stability, the required drug loading, and the intended release profile (immediate or modified release).[2][7]
Table 1: Qualitative Comparison of Key Solubility Enhancement Techniques
| Technique | Advantages | Disadvantages | Key Considerations |
| Solid Dispersion | Significant solubility enhancement; potential for amorphous stabilization; suitable for large-scale production (e.g., spray drying, hot-melt extrusion).[9][19] | Potential for the drug to recrystallize during storage, reducing solubility; requires careful selection of a stable polymer carrier.[8] | Drug-polymer miscibility and stability; melting point of the drug (for melt-based methods); potential for degradation at high temperatures. |
| Cyclodextrin Complexation | High efficiency in solubilizing non-polar molecules; can protect the drug from degradation; uses generally recognized as safe (GRAS) excipients.[12] | Limited drug loading capacity due to the 1:1 or 1:2 stoichiometry of the complex; can be expensive for large-scale production.[13] | The size and shape of the drug molecule must fit within the cyclodextrin cavity; binding constant between drug and cyclodextrin. |
| Nanoparticle Formulation | Universally applicable to most poorly soluble drugs; increased surface area enhances dissolution velocity; potential for targeted delivery.[16][20] | Formulations can be complex to develop and scale up; potential for particle aggregation (instability); requires specialized equipment for characterization.[18] | Physical stability of the nanosuspension; selection of appropriate stabilizers; ensuring particle size remains in the nano-range during storage. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound-β-Cyclodextrin (β-CD) Inclusion Complex (Kneading Method)
This protocol describes a simple and solvent-efficient method for preparing inclusion complexes.[12][13]
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Deionized water
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Molar Ratio Calculation: Determine the required amounts of this compound and β-CD for a specific molar ratio (e.g., 1:1 or 1:2).
-
Wetting the Carrier: Place the accurately weighed β-CD into a mortar. Add a small amount of deionized water dropwise to the β-CD and triturate to form a homogeneous paste.[12]
-
Incorporation of this compound: Add the accurately weighed this compound to the β-CD paste.
-
Kneading: Knead the mixture thoroughly for 45-60 minutes. The mixture should remain a consistent paste. If it becomes too dry, add a minimal amount of water.
-
Drying: Transfer the resulting product to a glass dish and dry in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve (e.g., #100) to obtain a uniform powder. Store in a desiccator until further analysis.
Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
This method is suitable for thermolabile drugs and is widely used in laboratory settings.[9][11]
Materials:
-
This compound
-
A hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 (PVP K30), Poloxamer 188)
-
A suitable organic solvent (e.g., methanol, ethanol) that can dissolve both this compound and the polymer.
-
Rotary evaporator
-
Water bath
-
Vacuum desiccator
Procedure:
-
Ratio Selection: Weigh this compound and the chosen polymer at a predetermined weight ratio (e.g., 1:1, 1:3, 1:5).
-
Dissolution: Dissolve both the this compound and the polymer in a minimal amount of the selected organic solvent in a round-bottom flask. Ensure complete dissolution by gentle stirring or sonication.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40°C). A thin film of the solid dispersion will form on the inner wall of the flask.
-
Final Drying: Scrape the solid film from the flask. To ensure complete removal of residual solvent, place the product in a vacuum desiccator for 24-48 hours.
-
Pulverization and Storage: Mill the dried product into a fine powder and store it in an airtight container in a cool, dry place.
Protocol 3: Quantification of this compound Using High-Performance Liquid Chromatography (HPLC)
Accurate quantification is essential to determine solubility and analyze formulation content. This protocol is based on validated HPLC-PDA and HPLC-UV methods.[1][21][22]
Table 2: Example HPLC Parameters for this compound Quantification
| Parameter | Specification |
| Column | XBridge® C18 (150 × 4.6 mm, 5.0 µm) or equivalent[21] |
| Mobile Phase | Isocratic elution with Acetonitrile and Water (with 0.05% TFA, v/v)[21] |
| Flow Rate | 1.0 mL/min[21] |
| Detection Wavelength | 230 nm[23] |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Retention Time | Approximately 14.5 minutes (Varies with exact conditions)[21] |
Procedure:
-
Standard Stock Solution: Accurately weigh and dissolve pure this compound standard in methanol to prepare a stock solution (e.g., 1 mg/mL).[1]
-
Calibration Curve: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation:
-
Solubility Study: Disperse an excess amount of the this compound formulation in a known volume of deionized water. Shake at a constant temperature (e.g., 37°C) for 24 hours. Centrifuge the suspension to pellet the undissolved material. Filter the supernatant through a 0.45 µm syringe filter. Dilute the filtrate as needed with the mobile phase.
-
Drug Content: Accurately weigh a portion of the formulation (e.g., solid dispersion powder) and dissolve it in a known volume of methanol. Ensure complete dissolution, then dilute with the mobile phase to a suitable concentration for analysis.
-
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of this compound in the samples by comparing the peak area to the calibration curve generated from the standard solutions.
Visualizations: Workflows and Logic Diagrams
Caption: Experimental workflow for developing and optimizing a this compound oral formulation.
Caption: Troubleshooting guide for low encapsulation efficiency in this compound formulations.
Troubleshooting Guide
Q4: My measured solubility enhancement is lower than expected. What are the potential causes?
-
Incomplete Amorphization (Solid Dispersions): The crystalline drug may still be present. Characterize your formulation using Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC) to confirm an amorphous state.
-
Poor Complexation Efficiency (Cyclodextrins): The this compound molecule may not be effectively encapsulated. This could be due to an incorrect drug:CD ratio, an inefficient preparation method, or steric hindrance. Try varying the molar ratio or using a different preparation technique (e.g., co-evaporation).[12]
-
Particle Aggregation (Nanoparticles): Nanoparticles may be aggregating into larger microparticles, reducing the effective surface area. Ensure you are using an adequate concentration of a suitable stabilizer and verify particle size and distribution using Dynamic Light Scattering (DLS).
-
Inaccurate Quantification: Errors in the analytical method can lead to incorrect results. Re-validate your HPLC method, check the stability of the sample in the dissolution media, and ensure complete extraction from the formulation matrix.[1][21]
Q5: I'm observing low encapsulation efficiency (EE) or drug loading (DL). How can I improve it?
-
Optimize Drug-to-Carrier Ratio: A very high drug-to-carrier ratio can lead to supersaturation and drug precipitation during formulation, lowering EE.[24] Systematically test different ratios to find the optimal loading capacity.
-
Solvent Selection (Solvent Evaporation): The drug and carrier must both be highly soluble in the chosen solvent. If one component is less soluble, it may precipitate prematurely.[9]
-
Process Parameters: In the solvent evaporation method, a very rapid evaporation rate can cause the drug to be thrown out of the forming matrix.[24] In nanoparticle preparation, sonication or homogenization time and power are critical variables that must be optimized.
-
Drug Leakage: For nanoparticle systems, drug leakage into the external medium can occur. This can be minimized by optimizing the stabilizer or cross-linking the nanoparticles.[25]
Q6: How do I assess the in vivo performance and bioavailability of my this compound formulation?
After successful in vitro characterization, the next step is to evaluate the formulation in an animal model (typically rats).[26][27]
-
Study Design: A parallel or crossover study design is used where groups of animals receive the pure this compound suspension, the enhanced solubility formulation, and (for absolute bioavailability) an intravenous solution of this compound.[28]
-
Dosing: Administer the formulations orally (gavage) at a predetermined dose.
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time curve. Key parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (Area Under the Curve) are calculated.
-
Bioavailability Calculation: The relative oral bioavailability of your formulation is calculated by comparing its AUC to that of the pure drug suspension. Absolute bioavailability compares the oral formulation's AUC to the intravenous formulation's AUC.[28] An increase in relative bioavailability indicates successful solubility enhancement.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Overcoming Poor Aqueous Solubility of Drugs for Oral Delivery | Semantic Scholar [semanticscholar.org]
- 5. SOLUBILITY ENHANCEMENT TECHNIQUES | Semantic Scholar [semanticscholar.org]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. wjbphs.com [wjbphs.com]
- 8. jddtonline.info [jddtonline.info]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CN101543476B - A kind of naringin solid dispersion and its preparation method and application - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. humapub.com [humapub.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Preparation and characterization of inclusion complexes of naringenin with β-cyclodextrin or its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Oral drug delivery with nanoparticles into the gastrointestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. frontiersin.org [frontiersin.org]
- 20. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art [ouci.dntb.gov.ua]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. Novel lignin nanoparticles for oral drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 26. [PDF] Oral Bioavailability and Disposition of Phytochemicals | Semantic Scholar [semanticscholar.org]
- 27. dovepress.com [dovepress.com]
- 28. Frontiers | Pharmacokinetic Profile and Oral Bioavailability of Diosgenin, Charantin, and Hydroxychalcone From a Polyherbal Formulation [frontiersin.org]
Niranthin stability issues in DMSO stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with niranthin, focusing on stability issues encountered with Dimethyl Sulfoxide (DMSO) stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For most in vitro applications, DMSO is the recommended solvent for preparing this compound stock solutions due to its high solubilizing capacity for many organic molecules.[1] this compound has a reported solubility of 10 mg/mL in DMSO.
Q2: What is the recommended storage temperature and duration for this compound stock solutions in DMSO?
A2: For optimal stability, it is recommended to store this compound stock solutions in DMSO at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2] It is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
Q3: Can I store this compound stock solutions at room temperature?
A3: It is not recommended to store this compound stock solutions in DMSO at room temperature for extended periods. While many compounds are stable for short durations, prolonged exposure to room temperature can increase the rate of degradation.[4] Factors such as the presence of water in DMSO can also contribute to compound degradation over time.[5][6][7]
Q4: My this compound vial appears empty. Is there a problem?
A4: If you ordered a small quantity of this compound, it might be present as a thin film or powder that is not easily visible.[3][4] Add the appropriate volume of DMSO to the vial and vortex or sonicate to ensure complete dissolution.
Q5: What are the known biological signaling pathways modulated by this compound?
A5: this compound has been shown to exert its anti-inflammatory effects by downregulating the NF-κB/MAPKs/PI3K-Akt signaling pathways.[8] It has also been investigated for its anxiolytic potential through modulation of the GABA-A receptor.
Troubleshooting Guides
Issue 1: Precipitation Observed in this compound Stock Solution
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Exceeded Solubility Limit | Ensure the concentration does not exceed the known solubility of this compound in DMSO (10 mg/mL). If a higher concentration is needed, consider gentle warming or sonication. | Solubility Test Protocol: 1. Weigh a small, known amount of this compound. 2. Add a precise volume of anhydrous DMSO to achieve the desired concentration. 3. Vortex for 2 minutes. 4. If not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes and vortex again. 5. Alternatively, use a sonicator bath for 5-10 minutes. 6. Visually inspect for any remaining particulate matter against a light source. |
| Water Contamination in DMSO | Use anhydrous DMSO and store it properly to prevent water absorption. DMSO is hygroscopic and can absorb moisture from the air, which can decrease the solubility of hydrophobic compounds. | Anhydrous DMSO Handling: 1. Purchase high-purity, anhydrous DMSO. 2. Upon opening, dispense what is needed and tightly reseal the bottle immediately. 3. Store in a desiccator to minimize moisture exposure. |
| Freeze-Thaw Cycles | Aliquot the stock solution into single-use vials after initial preparation to avoid repeated freezing and thawing, which can lead to precipitation. | Aliquoting Protocol: 1. After preparing the primary stock solution, calculate the volume needed for individual experiments. 2. Dispense these volumes into smaller, tightly sealed vials (e.g., cryovials). 3. Store the aliquots at -20°C or -80°C. |
Issue 2: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Step | Experimental Protocol |
| Degradation of this compound in Stock Solution | Prepare fresh stock solutions if degradation is suspected. Assess the purity of the stock solution using analytical methods like HPLC. | HPLC Analysis for Purity Assessment: 1. Prepare a fresh standard of this compound at a known concentration. 2. Dilute an aliquot of the stored stock solution to the same concentration. 3. Analyze both samples by reverse-phase HPLC with UV detection. 4. Compare the peak area and retention time of the main this compound peak. The presence of additional peaks or a significant decrease in the main peak area in the stored sample suggests degradation. |
| DMSO-Induced Artifacts in Biological Assays | Run a vehicle control (DMSO only) in all experiments to account for any effects of the solvent on the assay. Keep the final DMSO concentration in the assay as low as possible (typically <0.5%). | Vehicle Control Protocol: 1. For every experimental condition with this compound, prepare a corresponding control that contains the same final concentration of DMSO but no this compound. 2. Treat cells or perform the assay with this vehicle control under the same conditions as the this compound-treated samples. 3. Subtract the background signal from the vehicle control from the experimental results. |
| Improper Dilution of Stock Solution | Ensure accurate and thorough mixing when diluting the DMSO stock solution into aqueous buffers or cell culture media to avoid precipitation and ensure a homogenous final concentration. | Serial Dilution Protocol: 1. Vortex the this compound stock solution before taking an aliquot. 2. When diluting into an aqueous solution, add the this compound stock dropwise while vortexing the aqueous solution to facilitate mixing and prevent localized high concentrations that can lead to precipitation. 3. Visually inspect the final solution for any signs of precipitation. |
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₇ | |
| Molecular Weight | 432.5 g/mol | |
| Solubility in DMSO | 10 mg/mL | [1] |
| Solubility in Ethanol | 5 mg/mL | [1] |
| Recommended Short-Term Storage (DMSO Stock) | -20°C (up to 1 month) | [1][2] |
| Recommended Long-Term Storage (DMSO Stock) | -80°C (up to 6 months) | [1][2] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathways modulated by this compound.
Caption: Recommended workflow for this compound stock solution.
References
- 1. Phenylpropanoids metabolism - Wikipedia [en.wikipedia.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. captivatebio.com [captivatebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijmr.net.in [ijmr.net.in]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming low yield in Niranthin purification process
Welcome to the technical support center for Niranthin purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the purification of this compound from its natural sources, primarily Phyllanthus amarus.
Troubleshooting Guide
This guide addresses common issues encountered during the this compound purification process in a question-and-answer format.
Question: My initial crude extract shows a very low concentration of this compound. How can I improve the extraction efficiency?
Answer: Low extraction efficiency is a common hurdle. Several factors could be at play, from the choice of solvent and extraction method to the quality of the plant material itself.
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Solvent Selection: this compound is a lignan, and its solubility varies across different solvents. While methanol can be used, non-polar solvents like n-hexane have shown to yield extracts with higher phyllanthin (a related lignan) content, suggesting a similar trend for this compound.[1] Experimenting with a solvent system of intermediate polarity, such as ethyl acetate, or using a sequential extraction with solvents of increasing polarity might improve your yield.
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Extraction Method: The extraction technique significantly impacts the yield.
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Soxhlet extraction with hexane has been reported to produce a higher content of related lignans compared to maceration with methanol or extraction with boiling water.[1]
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Microwave-Assisted Extraction (MAE) can also be an effective method. Optimized conditions for MAE of Phyllanthus amarus, such as using 65% methanol at 60% irradiation power for 3 minutes, have been shown to produce a higher percentage yield of the extract.[2]
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Supercritical Fluid Extraction (SFE) with CO2 is another advanced technique. The addition of a co-solvent like methanol can increase the recovery of this compound.[3]
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Plant Material: The concentration of this compound can vary depending on the part of the plant used (leaves often have higher concentrations), the geographical location, and the time of harvest.[4] Ensure you are using high-quality, properly identified plant material. Drying the plant material at a controlled temperature (e.g., ≤40°C) is also crucial to prevent degradation of the target compounds.[5]
Question: My Thin Layer Chromatography (TLC) of the crude extract shows many overlapping spots, making it difficult to isolate the this compound band. What should I do?
Answer: A complex TLC profile indicates the presence of numerous compounds with similar polarities. To achieve better separation, consider the following:
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Solvent System Optimization: The key to good TLC separation is finding the right mobile phase. For lignans like this compound, a commonly used solvent system is n-hexane and ethyl acetate.[5] You may need to systematically vary the ratio of these solvents to improve the resolution. Adding a small amount of a third solvent, like glacial acetic acid or formic acid, can also sometimes improve separation.[5]
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Two-Dimensional TLC: If a single solvent system does not provide adequate separation, you can use two-dimensional TLC. After running the TLC in one solvent system, the plate is dried, rotated 90 degrees, and then run in a second, different solvent system. This can help to separate compounds that co-elute in the first system.
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Pre-purification/Fractionation: Before running a column, it is often beneficial to perform a preliminary fractionation of the crude extract. This can be done by liquid-liquid partitioning. For example, you can partition your extract between a polar solvent (like methanol/water) and a non-polar solvent (like n-hexane) to separate compounds based on their polarity.[6] This will simplify the mixture and make subsequent chromatographic separation more effective.
Question: I am experiencing a significant loss of this compound during column chromatography. How can I minimize this?
Answer: Loss of the target compound during column chromatography is a frequent problem. Here are some strategies to mitigate this:
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Proper Column Packing: An improperly packed column with channels or cracks will lead to poor separation and potential loss of the compound. Ensure your column is packed uniformly.
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Choice of Stationary Phase: While silica gel is the most common stationary phase, it can sometimes cause irreversible adsorption or degradation of certain compounds. If you suspect this is happening, you could try a different stationary phase like alumina or a reversed-phase material (e.g., C18).
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Loading Technique: The way you load your sample onto the column is critical. The sample should be dissolved in a minimum amount of the mobile phase or a weak solvent and applied as a narrow band at the top of the column. Overloading the column with too much crude extract will lead to poor separation and loss of yield.
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Elution Gradient: Using a gradient elution (gradually increasing the polarity of the mobile phase) can often provide better separation and recovery than isocratic elution (using a single solvent mixture).
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Alternative Chromatographic Techniques: For complex mixtures, consider more advanced techniques like Centrifugal Partition Chromatography (CPC), which is a liquid-liquid chromatography technique that can offer high-resolution separation and good recovery of target compounds.
Question: My purified this compound is not crystallizing, or the yield from crystallization is very low. What factors could be affecting this?
Answer: Crystallization is a crucial final step for obtaining pure this compound. Several factors can influence the success of crystallization:[7]
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Purity of the Sample: The presence of impurities can significantly inhibit crystallization. If your this compound fraction is not crystallizing, it may not be pure enough. You might need to repeat the chromatographic purification step.
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Solvent Selection: The choice of solvent is critical for crystallization. An ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen several solvents or solvent mixtures to find the optimal one.
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Supersaturation: Crystallization occurs from a supersaturated solution. This is typically achieved by dissolving the compound in a hot solvent and then allowing it to cool slowly. If the solution is not sufficiently concentrated, crystallization will not occur.
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Cooling Rate: A slow cooling rate generally favors the formation of larger, purer crystals. Rapid cooling can lead to the formation of small, impure crystals or precipitation of an amorphous solid.
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Seeding: If you have a few crystals of pure this compound, you can add a "seed crystal" to the supersaturated solution to initiate crystallization.
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Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.[7][8] Ensure your glassware is scrupulously clean.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
This compound is a lignan, a class of polyphenolic compounds found in various plants, notably Phyllanthus amarus.[9][10] It is of significant interest to the scientific community due to its wide range of pharmacological activities, including potential anti-leishmanial properties.[9]
Q2: What is a typical yield of this compound from Phyllanthus amarus?
The yield of this compound can vary significantly depending on the extraction and purification methods used, as well as the source of the plant material. Quantitative studies have shown that the content of this compound and other lignans can differ between various Phyllanthus species and even between different parts of the same plant.[11] For instance, one study reported the phyllanthin content in a hexane extract of P. niruri to be 36.2 ± 2.6 mg/g of extract, while a methanol extract had a much lower content of 3.1 mg/g.[1]
Q3: How can I quantify the amount of this compound in my samples?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable methods for the quantification of this compound.[5][12] These techniques allow for the separation and quantification of this compound from other related lignans in the extract.[4][11]
Q4: Is this compound stable? What are the optimal storage conditions?
Like many natural products, this compound can be susceptible to degradation over time, especially when exposed to light, heat, or certain pH conditions.[13][14] It is recommended to store purified this compound as a solid in a cool, dark, and dry place. For solutions, it is best to prepare them fresh. A stability study on a sample solution showed it to be stable for up to 10 hours.[12]
Data Presentation
Table 1: Comparison of Different Extraction Methods for Lignans from Phyllanthus Species
| Extraction Method | Solvent | Plant Material | Key Lignan(s) Measured | Reported Yield/Content | Reference |
| Soxhlet | n-Hexane | P. niruri aerial parts | Phyllanthin | 36.2 ± 2.6 mg/g extract | [1] |
| Soxhlet | Dichloromethane | P. niruri aerial parts | Phyllanthin | 11.7 ± 1.68 mg/g extract | [1] |
| Soxhlet | Acetone | P. niruri aerial parts | Phyllanthin | 11.7 ± 1.10 mg/g extract | [1] |
| Maceration | Methanol | P. niruri aerial parts | Phyllanthin | 3.1 mg/g extract | [1] |
| Microwave-Assisted | 80% Methanol | P. niruri aerial parts | Phyllanthin | 21.2 ± 1.30 mg/g extract | [1] |
| Alkaline Digestion | 30% KOH, then Dichloromethane | P. niruri aerial parts | Phyllanthin | 22.34 ± 0.13 mg/g extract | [1] |
| Supercritical Fluid | CO2 with 10% Methanol | P. amarus leaves | Phyllanthin | 12.83 ± 0.28 mg/g | [15] |
Experimental Protocols
Protocol: General Procedure for Extraction and Isolation of this compound
This protocol provides a general workflow. Optimization of specific steps may be required based on your experimental setup and the specific plant material.
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Preparation of Plant Material:
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Air-dry the aerial parts of Phyllanthus amarus in the shade.
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Once completely dry, pulverize the plant material into a coarse powder using a mechanical grinder.
-
-
Extraction:
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Perform a Soxhlet extraction of the powdered plant material with n-hexane for 6-8 hours.
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Alternatively, use microwave-assisted extraction with a suitable solvent system as described in the literature.[2]
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After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
-
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Preliminary Fractionation (Optional but Recommended):
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Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).
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Perform liquid-liquid partitioning with n-hexane. Separate the two layers.
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The this compound is expected to be in the methanol-water layer. Evaporate the methanol to obtain a concentrated aqueous suspension.
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Extract the aqueous suspension with a solvent of intermediate polarity like ethyl acetate.
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Evaporate the ethyl acetate layer to dryness to get a fraction enriched with this compound.
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Chromatographic Purification:
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Prepare a silica gel column (60-120 mesh) using n-hexane as the slurry solvent.
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Dissolve the enriched fraction in a minimal amount of a non-polar solvent (e.g., dichloromethane or n-hexane).
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Carefully load the sample onto the top of the column.
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Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.
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Collect fractions and monitor them by TLC using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Visualize the spots under UV light (254 nm).
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Pool the fractions containing the spot corresponding to the Rf value of a this compound standard.
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Crystallization:
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Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.
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Dissolve the solid in a minimal amount of a hot solvent (e.g., methanol, ethanol, or a mixture of solvents).
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Allow the solution to cool down slowly to room temperature, and then in a refrigerator.
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Collect the formed crystals by filtration, wash with a small amount of cold solvent, and dry them under vacuum.
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Visualizations
Caption: A generalized workflow for the purification of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Method for Isolation of Naringin Compound from Citrus maxima [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Physicochemical degradation of phycocyanin and means to improve its stability: A short review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of process variables for phyllanthin extraction from Phyllanthus amarus leaves by supercritical fluid using a Box-Behnken experimental design followed by HPLC identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Niranthin Interference in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing cell viability when working with the natural compound Niranthin.
Troubleshooting Guide
This guide addresses specific issues that may arise during cell viability experiments involving this compound, presented in a question-and-answer format.
Q1: Why am I observing an increase in signal (higher absorbance/fluorescence) at higher concentrations of this compound in my MTT or related tetrazolium-based (XTT, MTS) assay?
A1: This paradoxical increase in signal is a strong indicator of assay interference. This compound, a lignan with antioxidant properties, can directly reduce the tetrazolium salt (e.g., MTT) to its colored formazan product in the absence of viable cells. This leads to a false-positive signal that is dependent on the concentration of this compound, not the number of viable cells.[1]
Recommended Action: Perform a cell-free control experiment to confirm direct reduction of the assay reagent by this compound.
Q2: How do I perform a cell-free control to check for assay interference?
A2: A cell-free control experiment is essential to determine if your compound of interest is directly reacting with the assay reagents.
Experimental Protocol: Cell-Free Interference Control Assay
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Prepare a 96-well plate with the same concentrations of this compound that you are using in your cell-based experiment.
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Add cell culture medium without cells to each well.
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Add the tetrazolium-based reagent (e.g., MTT, XTT, MTS) to each well according to the standard protocol.
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Incubate the plate for the same duration as your cell-based assay.
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If a color change is observed in the wells containing this compound, it confirms direct reduction of the reagent and interference with the assay.
Q3: My cell-free control confirms that this compound interferes with my MTT assay. What alternative assays can I use?
A3: Several alternative cell viability assays are not based on the reduction of tetrazolium salts and are therefore less susceptible to interference from reducing compounds like this compound. Recommended assays include the Sulforhodamine B (SRB) assay, the Resazurin (AlamarBlue) assay, and ATP-based luminescence assays.
The table below summarizes the principles and potential for interference of common cell viability assays.
| Assay Type | Principle | Potential for this compound Interference |
| MTT/XTT/MTS | Enzymatic reduction of tetrazolium salt by metabolically active cells. | High: this compound can directly reduce the tetrazolium salt. |
| SRB | Staining of total cellular protein with Sulforhodamine B dye. | Low: Based on protein mass, not metabolic activity. |
| Resazurin | Reduction of resazurin to the fluorescent resorufin by viable cells. | Moderate: While a redox reaction, it is often less prone to interference than tetrazolium assays. A cell-free control is still recommended. |
| ATP-Based | Quantification of ATP, an indicator of metabolically active cells, via a luciferase reaction. | Low: Based on ATP levels, not a redox reaction. |
| Trypan Blue | Exclusion of the dye by cells with intact membranes. | Low: Based on membrane integrity, but is a manual counting method. |
Experimental Protocols for Alternative Assays
Here are detailed protocols for the recommended alternative cell viability assays.
Sulforhodamine B (SRB) Assay Protocol
This assay is based on the ability of the SRB dye to bind to basic amino acids of cellular proteins.
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Seed cells in a 96-well plate and treat with this compound for the desired incubation period.
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Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
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Wash the plate five times with slow-running tap water and allow it to air dry completely.
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Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
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Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
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Dissolve the protein-bound dye by adding 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
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Measure the absorbance at 510 nm using a microplate reader.
Resazurin (AlamarBlue) Assay Protocol
This assay measures the reduction of non-fluorescent resazurin to the highly fluorescent resorufin by metabolically active cells.
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Seed cells in a 96-well plate and treat with this compound for the desired incubation period.
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Prepare a working solution of resazurin (typically 0.15 mg/mL in PBS, sterile filtered).
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Add 10-20 µL of the resazurin working solution to each well.
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Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
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Measure fluorescence with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a fluorescence plate reader.
ATP-Based Luminescence Assay (e.g., CellTiter-Glo®) Protocol
This assay quantifies ATP, the presence of which is an indicator of metabolically active cells.
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Seed cells in an opaque-walled 96-well plate and treat with this compound for the desired incubation period.
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Equilibrate the plate to room temperature for approximately 30 minutes.
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Prepare the ATP assay reagent according to the manufacturer's instructions.
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Add a volume of the reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a luminometer.
Visualizations
The following diagrams illustrate key workflows and concepts related to troubleshooting this compound interference.
Caption: Troubleshooting workflow for this compound interference.
References
Preventing Niranthin degradation during sample preparation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with niranthin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent this compound degradation during your experimental sample preparation.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues encountered during this compound sample preparation that can lead to its degradation.
| Issue | Potential Cause | Recommended Solution |
| Low this compound concentration in final extract | Incomplete Extraction: this compound may not be fully extracted from the plant matrix. | - Solvent Selection: Use nonpolar solvents like hexane for optimal extraction. Methanol can be used, but may result in lower yields.[1][2]- Extraction Technique: Consider advanced techniques like supercritical fluid extraction, microwave-assisted extraction, or enzyme-assisted extraction for improved efficiency.[1][3]- Particle Size: Ensure the plant material is finely powdered to maximize surface area for solvent interaction.[4] |
| Degradation during extraction: High temperatures or prolonged extraction times can degrade this compound. | - Temperature Control: Avoid excessive heat. If using heat, maintain a controlled temperature, ideally below 50°C. For heat-sensitive extractions, consider non-thermal methods.- Extraction Time: Optimize extraction time to be sufficient for complete extraction without unnecessary exposure to potentially degrading conditions. | |
| Inconsistent results between replicate samples | Sample Heterogeneity: Uneven distribution of this compound in the plant material. | - Homogenization: Thoroughly homogenize the powdered plant material before weighing to ensure each aliquot is representative of the bulk sample. |
| Variable Degradation: Inconsistent exposure to light, temperature, or pH during individual sample processing. | - Standardized Protocol: Strictly adhere to a standardized protocol for all samples, ensuring equal exposure to all conditions.[5][6][7]- Work in Parallel: Process replicate samples simultaneously to minimize temporal variations in environmental conditions. | |
| Appearance of unknown peaks in chromatogram | Degradation Products: this compound may be degrading into other compounds. A potential degradation product or related compound found in plant extracts is 5-demethoxy-niranthin.[4] | - Control Experiments: Analyze a pure this compound standard under your experimental conditions (solvent, pH, temperature, light exposure) to identify potential degradation peaks.- Review Extraction/Storage Conditions: Assess your protocol for potential degradation triggers (see below). |
| Loss of this compound in stored extracts | Improper Storage Conditions: Exposure to light, elevated temperatures, or inappropriate solvent can lead to degradation over time. | - Solvent: Store this compound in a suitable solvent such as DMSO, ethanol, or DMF.[8]- Temperature: For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[8]- Light Protection: Store solutions in amber vials or protect from light to prevent photodegradation.[9]- Aliquotting: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] |
| Precipitation of this compound from solution | Low Solubility: this compound has limited solubility in some solvents. | - Solvent Choice: Ensure you are using a solvent in which this compound is sufficiently soluble (e.g., DMF: 15 mg/ml, DMSO: 10 mg/ml, Ethanol: 5 mg/ml).[8]- Gentle Warming: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[8] |
Frequently Asked Questions (FAQs)
Extraction and Handling
Q1: What is the best solvent to extract this compound from plant material?
A1: Nonpolar solvents are generally recommended for efficient extraction of this compound. Hexane has been shown to yield extracts with a high concentration of this compound.[1][2] While more polar solvents like methanol can also be used, the yield of this compound may be lower.[1]
Q2: How can I improve the efficiency of my this compound extraction?
A2: To improve extraction efficiency, consider the following:
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Particle Size: Grinding the plant material into a fine powder increases the surface area for solvent penetration.[4]
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Extraction Method: Advanced methods like supercritical fluid extraction (SFE) with CO2, microwave-assisted extraction (MAE), or enzyme-assisted extraction can enhance the yield and reduce extraction time compared to conventional methods.[1][3]
-
Solvent-to-Solid Ratio: Ensure an adequate volume of solvent is used to completely submerge the plant material and allow for effective extraction.
Q3: My this compound extract appears cloudy. What should I do?
A3: Cloudiness may indicate the presence of insoluble plant components or precipitation of this compound if the solvent is saturated. You can try centrifuging the extract at a high speed and filtering the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter. If precipitation is suspected, gentle warming may help redissolve the compound, provided it does not compromise its stability.
Stability and Storage
Q4: What are the optimal storage conditions for this compound stock solutions?
A4: For optimal stability, this compound stock solutions should be stored protected from light in tightly sealed containers. For short-term storage (up to one month), a temperature of -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable.[8] It is also advisable to prepare aliquots to avoid repeated freeze-thaw cycles, which can contribute to degradation.[8]
Q5: How stable is this compound in different solvents?
A5: While specific degradation kinetics of this compound in various solvents are not extensively documented, it is known to be soluble in DMF, DMSO, and ethanol.[8] For analytical purposes, a study noted that a sample solution of this compound in methanol was stable for at least 10 hours when analyzed by HPLC.[4] As a general precaution for lignans and other phenolic compounds, it is best to prepare fresh solutions for experiments and avoid prolonged storage in solution at room temperature.
Q6: Is this compound sensitive to pH?
A6: While specific studies on the effect of pH on this compound stability are limited, many phenolic compounds are known to be unstable at high pH.[5] Alkaline conditions can promote oxidation and degradation. Therefore, it is recommended to maintain a neutral or slightly acidic pH during sample preparation and analysis. An HPLC method for this compound analysis used a mobile phase with a pH of 2.15, suggesting stability under acidic conditions.[10][11]
Q7: Can light cause this compound to degrade?
A7: Yes, exposure to light, particularly UV radiation, can lead to the degradation of many organic molecules, including lignans.[6][9] This process is known as photodegradation. It is crucial to protect this compound samples and solutions from light by using amber-colored vials or wrapping containers with aluminum foil, especially during storage and handling.
Analytical Considerations
Q8: What analytical techniques are suitable for quantifying this compound?
A8: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the most commonly used technique for the quantification of this compound.[4][11][12] Other methods that have been used include High-Performance Thin-Layer Chromatography (HPTLC).[13]
Q9: I am seeing a peak in my chromatogram that might be a degradation product of this compound. How can I confirm this?
A9: To identify potential degradation products, you can perform forced degradation studies. This involves subjecting a pure this compound standard to various stress conditions (e.g., heat, acid, base, oxidizing agent, light) and analyzing the resulting solutions by HPLC or LC-MS. Any new peaks that appear can be tentatively identified as degradation products. Comparing the retention times of these peaks with unknown peaks in your sample chromatogram can help in their identification.
Experimental Protocols
Protocol 1: Basic Solvent Extraction of this compound from Phyllanthus Species
This protocol provides a general method for the extraction of this compound for analytical purposes.
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Sample Preparation: Air-dry the plant material (e.g., leaves of Phyllanthus amarus) in the shade and then pulverize it into a fine powder using a mechanical grinder.
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Extraction: a. Accurately weigh approximately 2.0 g of the powdered plant material into a conical flask. b. Add 20 mL of petroleum ether and sonicate for 30 minutes in an ultrasonic bath. c. Repeat the extraction two more times with fresh solvent. d. Combine the extracts.[4]
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Solvent Evaporation: Evaporate the combined petroleum ether extracts to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in a known volume (e.g., 5 mL) of methanol.
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Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter prior to HPLC analysis.[4]
Protocol 2: HPLC-UV Method for Quantification of this compound
This is an example of an HPLC method that can be adapted for this compound quantification.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A reported method uses a mobile phase of acetonitrile and water with 0.05% trifluoroacetic acid (TFA) (pH ≈ 2.15).[7][10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm and 280 nm are reported as UV absorption maxima for phyllanthin-type lignans.[11]
-
Injection Volume: 20 µL.
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Quantification: Create a calibration curve using a certified this compound reference standard at various concentrations. The peak area of this compound in the sample is then used to determine its concentration based on the calibration curve.
Visualizations
References
- 1. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 2. Lifitegrast Degradation: Products and Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of pH and light on the stability of some antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Profiling of Four Lignans (Phyllanthin, Hypophyllanthin, Nirtetralin, and this compound) in Nine Phyllanthus Species from India Using a Validated Reversed Phase HPLC-PDA Detection Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. medchemexpress.com [medchemexpress.com]
Addressing batch-to-batch variability of Niranthin extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Niranthin extracts. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and analysis of this compound.
Issue 1: Low or No Yield of this compound in the Extract
Question: We performed an extraction from Phyllanthus amarus but our analysis shows a very low yield of this compound. What could be the issue?
Answer: A low yield of this compound can be attributed to several factors, from the raw plant material to the extraction procedure itself. Here is a step-by-step guide to troubleshoot this issue:
-
Verify Plant Material:
-
Species Confirmation: Ensure the plant material is indeed Phyllanthus amarus. Different Phyllanthus species have varying levels of lignans, and some may contain very little this compound.[1]
-
Plant Part Used: The highest concentration of this compound is typically found in the leaves, followed by the fruits and stem. The roots contain the least amount.[2][3] Using the whole plant will result in a lower percentage of this compound compared to using only the leaves.
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Harvesting Time and Conditions: The concentration of bioactive compounds in plants can be influenced by the harvest time (season, time of day) and growing conditions (altitude, soil, moisture).[4][5] For instance, studies have shown that the content of related lignans in P. amarus can vary with altitude, with some populations showing increased content at higher elevations.[6] The optimal collection period for high lignan content has been observed to be the full fruiting period (end of July to August in one study).[2]
-
-
Evaluate Extraction Method:
-
Solvent Choice: this compound is a lignan with moderate polarity. The choice of solvent significantly impacts extraction efficiency. Non-polar solvents like hexane have been shown to yield a higher concentration of lignans like phyllanthin compared to polar solvents like boiling water or methanol alone.[7][8]
-
Extraction Technique: Conventional methods like maceration may result in lower yields compared to more advanced techniques. Consider optimizing your extraction using methods like Soxhlet, Microwave-Assisted Extraction (MAE), or enzyme-assisted extraction, which have been shown to improve the yield of lignans from P. amarus.[7][8]
-
-
Review Sample Preparation and Storage:
-
Drying and Grinding: Ensure the plant material was properly dried (e.g., air-dried or in an oven at ≤40°C) and finely ground to increase the surface area for extraction.
-
Storage of Plant Material: Improper storage of the raw plant material can lead to the degradation of bioactive compounds. Store in a cool, dry place away from direct sunlight.
-
Extract Storage: this compound in solution may degrade over time. One study showed stability in a sample solution for up to 10 hours. For longer-term storage, keep extracts at low temperatures (e.g., -20°C) and protected from light.[2]
-
Issue 2: High Batch-to-Batch Variability in this compound Concentration
Question: We are observing significant differences in this compound concentration across different batches of our extract, even though we are using the same protocol. How can we improve consistency?
Answer: Achieving batch-to-batch consistency is a common challenge with natural product extracts.[9][10] Here’s how to address this:
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Standardize Raw Material Sourcing:
-
Implement a Standardized Extraction Protocol:
-
Ensure that all parameters of your extraction protocol are tightly controlled and documented for each batch. This includes:
-
Solvent-to-solid ratio
-
Extraction time and temperature
-
Mixing speed (if applicable)
-
-
Even minor variations in these parameters can lead to different extraction efficiencies.
-
-
Establish Quality Control Checkpoints:
-
Perform HPLC analysis on a small sample of each new batch of raw plant material to determine the initial this compound content. This will help you anticipate the expected yield and adjust extraction parameters if necessary.
-
Analyze the final extract from each batch using a validated HPLC method to quantify the this compound concentration.
-
-
Consider Using a Marker Compound:
-
In addition to this compound, you can quantify other major lignans like phyllanthin and hypophyllanthin. A comprehensive phytochemical profile can provide a better understanding of the extract's consistency.
-
Issue 3: Inconsistent Bioactivity Despite Similar this compound Concentrations
Question: We have two batches of extract with similar this compound concentrations as confirmed by HPLC, but they show different levels of anti-inflammatory activity in our cell-based assays. What could be the reason?
Answer: This is a complex issue that highlights the intricate nature of herbal extracts. Here are some possible explanations and troubleshooting steps:
-
Presence of Other Bioactive Compounds:
-
The overall biological activity of an extract is often the result of the synergistic or antagonistic effects of multiple compounds.[4] While this compound is a key anti-inflammatory agent, other lignans, flavonoids, and terpenoids in the extract also contribute to its activity.[1]
-
It's possible that the relative proportions of these other compounds differ between your batches, leading to variations in bioactivity.
-
-
Degradation of Bioactive Compounds:
-
This compound or other key compounds may have degraded in one of the batches due to improper storage (e.g., exposure to light, heat, or oxygen).[4]
-
-
Presence of Interfering Substances:
-
The extract may contain compounds that interfere with your bioassay. For example, some compounds might affect cell viability or interact with assay reagents.
-
Troubleshooting Workflow:
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. masi.eu [masi.eu]
- 5. cyberleninka.ru [cyberleninka.ru]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods [mdpi.com]
- 9. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 10. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Niranthin Formulations
Welcome to the technical support center for niranthin formulation development. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in enhancing the bioavailability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a lignan, a type of polyphenolic compound, isolated from plants of the Phyllanthus genus, such as Phyllanthus niruri.[1][2] It exhibits a range of pharmacological activities.[3] However, its therapeutic potential is limited by poor oral bioavailability. This is primarily due to two factors:
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Poor Aqueous Solubility: As a lipophilic molecule, this compound does not readily dissolve in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[4][5]
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P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-gp efflux pump, an active transporter in the intestinal wall that pumps the drug back into the GI lumen, preventing its entry into systemic circulation.[4][5][6]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: The most successful strategies focus on overcoming its low solubility and countering P-gp efflux. Key approaches include:
-
Solid Dispersions: This is a highly effective technique where this compound is dispersed within a hydrophilic carrier matrix (e.g., Gelucire® 44/14).[4][5][7][8] This improves the dissolution rate by increasing the drug's surface area and wettability.
-
Nanoformulations: Encapsulating this compound in nanoparticle-based systems (e.g., liposomes, solid lipid nanoparticles, nanoemulsions) can improve solubility, protect it from degradation, and potentially bypass efflux pumps.[9][10][11][12][13]
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Use of Absorption Enhancers/P-gp Inhibitors: Co-administering this compound with agents that inhibit P-gp can significantly increase its absorption.[14][15][16] Some formulation excipients, like Gelucire®, also exhibit P-gp inhibitory effects.[4][5]
Q3: Which analytical methods are suitable for quantifying this compound in plasma for pharmacokinetic studies?
A3: Due to the low plasma concentrations expected, highly sensitive analytical methods are required.
-
HPLC with Fluorescence Detection: This method offers significantly lower limits of detection (LOD) and quantification (LOQ) for this compound compared to standard UV detection.[17][18][19]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry provides excellent sensitivity and specificity and is well-suited for quantifying this compound in complex biological matrices like plasma.[20]
Troubleshooting Guides
Scenario 1: Poor In Vitro Dissolution
-
Q: My this compound formulation is showing a very slow and incomplete dissolution profile. What's wrong?
-
A: This is a classic issue stemming from this compound's hydrophobicity.
-
Check Your Formulation Strategy: If you are using pure this compound, this result is expected. You must employ a bioavailability enhancement technique.
-
Optimize Solid Dispersion: If you are using a solid dispersion, the drug-to-carrier ratio may be too high, leading to drug recrystallization. Try decreasing the this compound load. The choice of carrier is also critical; ensure it is highly water-soluble and compatible with this compound.
-
Particle Size: For any formulation, ensure the particle size is minimized. For solid dispersions, this involves proper pulverization after cooling. For other formulations, techniques like micronization or nanonization are key.[21][22]
-
-
Scenario 2: High Variability in In Vivo Animal Studies
-
Q: I'm observing large standard deviations in the plasma concentration-time profiles of this compound in my rat studies. How can I reduce this variability?
-
A: High variability can obscure the true pharmacokinetic profile.
-
Formulation Homogeneity: Ensure your formulation is uniform. For solid dispersions or physical mixtures, inadequate mixing can lead to inconsistent dosing.
-
P-gp Efflux Variability: The expression and activity of P-gp can vary between animals. Consider using a known P-gp inhibitor like verapamil as a positive control to understand the impact of efflux on absorption in your model.[4][5]
-
Food Effects: The presence of food can alter GI motility and secretions, affecting drug dissolution and absorption. Standardize feeding conditions for all animals in the study (e.g., fasting overnight).
-
Analytical Method Precision: Re-validate your bioanalytical method to ensure it has acceptable precision and accuracy at the low concentrations of this compound being measured.[17][20]
-
-
Scenario 3: Formulation Instability During Storage
-
Q: My amorphous solid dispersion of this compound shows signs of crystallization upon storage. How can I improve its physical stability?
-
A: The amorphous state is thermodynamically unstable. Preventing conversion back to the crystalline form is crucial for maintaining enhanced solubility.
-
Carrier Selection: Use polymers with a high glass transition temperature (Tg). A high Tg carrier helps to immobilize the drug molecules, hindering nucleation and crystal growth.
-
Drug-Carrier Interactions: Select carriers that can form hydrogen bonds or other non-covalent interactions with this compound. These interactions help to stabilize the drug in its amorphous form within the matrix.
-
Storage Conditions: Store the formulation in a cool, dry place. Moisture can act as a plasticizer, lowering the Tg of the system and promoting recrystallization. Use desiccants and airtight containers.
-
-
Data Presentation: Comparative Formulation Performance
Table 1: Comparison of Bioavailability Enhancement Strategies for this compound
| Formulation Strategy | Mechanism of Action | Key Advantages | Key Challenges |
| Solid Dispersion | Increases surface area and wettability; converts drug to amorphous state.[7][8] | High drug loading possible; established manufacturing processes (e.g., hot-melt extrusion).[4][23] | Potential for drug recrystallization during storage; selection of appropriate carrier is critical. |
| Nanoemulsions | Solubilizes this compound in oil droplets, presenting it in a dissolved state for absorption.[21] | High stability; can be designed for controlled release. | Lower drug loading capacity; potential for Ostwald ripening. |
| Solid Lipid Nanoparticles (SLNs) | Encapsulates drug in a solid lipid core; increases surface area.[22] | Good biocompatibility; provides controlled release. | Potential for drug expulsion during storage; lower drug loading compared to emulsions. |
| Co-administration with P-gp Inhibitors | Blocks the P-gp efflux pump in the intestinal wall, increasing intracellular concentration.[15] | Directly addresses a key absorption barrier. | Potential for drug-drug interactions; requires careful safety evaluation of the inhibitor. |
Table 2: Sample Pharmacokinetic Parameters of this compound Formulations in Rats (Note: The following data is illustrative, based on findings from literature, and may vary based on experimental conditions.)
| Formulation | Cmax (ng/mL) | Tmax (hr) | Relative Bioavailability Increase (vs. Powder) | Reference |
| This compound Powder | ~ 620 | 1.0 | 1 (Baseline) | [18] |
| This compound Solid Dispersion (in Gelucire® 44/14) | Significantly Higher | ~ 1.5 - 2.0 | ~ 3-fold | [4][5][6] |
Experimental Protocols & Visualizations
Barriers to this compound Bioavailability
The following diagram illustrates the primary obstacles this compound faces following oral administration.
Caption: Key barriers limiting this compound's oral bioavailability.
Protocol 1: Preparation of this compound Solid Dispersion (Fusion Method)
This protocol describes the preparation of a solid dispersion using Gelucire® 44/14 as the hydrophilic carrier, a method shown to be effective for this compound.[4][6]
Materials:
-
This compound (pure compound)
-
Gelucire® 44/14
-
Glass beaker
-
Magnetic stirrer with hot plate
-
Mortar and pestle
-
Sieves (e.g., 150 µm)
Methodology:
-
Melting the Carrier: Accurately weigh the desired amount of Gelucire® 44/14 and place it in the glass beaker. Heat it on the hot plate to approximately 50°C while stirring gently until it melts completely into a clear liquid.
-
Drug Dispersion: Gradually add the pre-weighed this compound powder to the molten carrier under continuous stirring. Continue stirring until a clear, homogenous solution is formed, ensuring all this compound is fully dissolved. A drug:carrier ratio of 20:80 has been shown to be effective.[6]
-
Solidification: Remove the beaker from the heat and allow the mixture to cool down to room temperature on a non-stick surface or in a petri dish to form a solid mass.
-
Pulverization and Sieving: Once completely solidified, scrape the mass and place it in a mortar. Pulverize the solid dispersion into a fine powder using the pestle.
-
Sieving and Storage: Pass the powder through a sieve to obtain particles of a uniform size. Store the final solid dispersion powder in an airtight container with a desiccant to protect it from moisture.
Workflow for this compound Formulation Development
The diagram below outlines a logical workflow for the development and evaluation of a novel this compound formulation.
References
- 1. Chemical Components and Biological Activities of the Genus Phyllanthus: A Review of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scialert.net [scialert.net]
- 5. Lignans of Phyllanthus niruri Solid Dispersion: A Potential Alternative Gout Therapy [imrpress.com]
- 6. article.imrpress.com [article.imrpress.com]
- 7. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorfrancis.com [taylorfrancis.com]
- 12. mdpi.com [mdpi.com]
- 13. rroij.com [rroij.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Absorption Enhancers: Applications and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of lignans from Phyllanthus niruri L. in plasma using a simple HPLC method with fluorescence detection and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of four lignans in Phyllanthus niruri L. by a simple high-performance liquid chromatography method with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 21. wjbphs.com [wjbphs.com]
- 22. ijnrd.org [ijnrd.org]
- 23. frontiersin.org [frontiersin.org]
Validation & Comparative
Niranthin and Diazepam: A Comparative Analysis in the Elevated Plus-Maze Test
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anxiolytic effects of niranthin, a lignan isolated from Phyllanthus species, and diazepam, a well-established benzodiazepine, using the elevated plus-maze (EPM) test. The EPM is a widely used behavioral assay to assess anxiety in rodent models. Anxiolytic compounds typically increase the exploration of the open arms of the maze, which are otherwise avoided by the animals.
Quantitative Data Summary
The following table summarizes the key findings from a comparative study on the effects of this compound and diazepam in the EPM test in mice. The data highlights the dose-dependent anxiolytic-like activity of this compound compared to the standard anxiolytic, diazepam.
| Treatment Group | Dose (mg/kg) | Number of Entries in Open Arms (Mean ± SEM) | Time Spent in Open Arms (s) (Mean ± SEM) |
| Control | Vehicle | ~5 | ~40 |
| This compound | 5 | ~13 | ~105 |
| This compound | 10 | ~16 | ~135 |
| Diazepam | 2 | ~18 | ~145 |
Data is approximated from graphical representations in the source study and presented for comparative purposes.[1][2]
Experimental Protocols
The anxiolytic effects of this compound and diazepam were evaluated using the elevated plus-maze test with the following methodology[1][3]:
-
Animal Model: Mice were used as the experimental animals.
-
Apparatus: The elevated plus-maze consists of two open arms and two closed arms (enclosed by high walls), arranged in a plus shape and elevated from the floor.[4]
-
Drug Administration:
-
Procedure:
-
Following drug administration, each mouse was individually placed at the center of the maze, facing an open arm.
-
The behavior of the mouse was recorded for a period of 5 minutes.
-
The primary parameters measured were the number of entries into the open arms and the total time spent in the open arms. An increase in these parameters is indicative of an anxiolytic effect.[4]
-
-
Statistical Analysis: The data was analyzed using one-way ANOVA to determine statistical significance.[2]
Visualizations
Experimental Workflow: Elevated Plus-Maze Test
The following diagram illustrates the procedural flow of the elevated plus-maze experiment.
Caption: Workflow of the Elevated Plus-Maze Test.
Proposed Signaling Pathway for this compound and Diazepam
Both this compound and diazepam are suggested to exert their anxiolytic effects through the modulation of the GABAergic system. The diagram below depicts their proposed interaction with the GABA-A receptor.
Caption: Proposed GABA-A Receptor Modulation.
Discussion
The experimental data indicates that this compound exhibits a significant, dose-dependent anxiolytic effect in the elevated plus-maze test.[1] At a dose of 10 mg/kg, the anxiolytic activity of this compound was comparable to that of 2 mg/kg diazepam, a standard benzodiazepine anxiolytic.[1]
The mechanism of action for diazepam is well-established; it acts as a positive allosteric modulator of the GABA-A receptor, enhancing the effect of the inhibitory neurotransmitter GABA.[5][6][7] This leads to an increased influx of chloride ions, hyperpolarization of the neuron, and a subsequent reduction in neuronal excitability, resulting in its anxiolytic, sedative, and muscle-relaxant properties.[6][7][8]
Preliminary in-silico and in-vivo studies suggest that this compound may also exert its anxiolytic effects through the GABAergic system.[1][3] Molecular docking studies have shown that this compound has a comparable docking score to diazepam with the GABA-A receptor.[1][2][3] Furthermore, the anxiolytic effects of this compound were antagonized by flumazenil, a known benzodiazepine receptor antagonist, providing further evidence for its interaction with the GABA-A receptor complex.[1]
References
- 1. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Diazepam (Valium) Mechanism of Action: How Does Diazepam Work? - GoodRx [goodrx.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Diazepam? [synapse.patsnap.com]
- 8. Classics in Chemical Neuroscience: Diazepam (Valium) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-inflammatory Effects of Niranthin and WEB2170
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory properties of Niranthin, a lignan isolated from Phyllanthus amarus, and WEB2170, a synthetic platelet-activating factor (PAF) receptor antagonist. This analysis is based on available experimental data to objectively evaluate their performance and mechanisms of action.
Executive Summary
This compound and WEB2170 both exhibit significant anti-inflammatory effects, albeit through different primary mechanisms. This compound demonstrates a broad-spectrum anti-inflammatory profile by targeting multiple key signaling pathways, including NF-κB, MAPKs, and PI3K-Akt. In contrast, WEB2170's anti-inflammatory actions are primarily attributed to its potent and specific antagonism of the platelet-activating factor (PAF) receptor. While both compounds are effective in PAF-induced inflammatory models, this compound's wider range of molecular targets may offer a more comprehensive approach to modulating inflammatory responses.
Comparative Data on Anti-inflammatory Efficacy
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and WEB2170 from various in vitro and in vivo studies.
Table 1: In Vitro Inhibition of Inflammatory Markers
| Parameter | This compound | WEB2170 | Experimental Model |
| PAF Receptor Binding (IC50) | 6.5 µM[1] | 0.3 µM[1] | [3H]-PAF binding assay in mouse cerebral cortex membranes[1] |
| TNF-α Production | Dose-dependent inhibition[2] | - | LPS-induced U937 macrophages[2] |
| IL-1β Production | Dose-dependent inhibition[2] | - | LPS-induced U937 macrophages[2] |
| COX-2 Expression | Significant inhibition of protein and gene levels[2] | - | LPS-induced U937 macrophages[2] |
| PGE2 Production | Significant inhibition[2] | - | LPS-induced U937 macrophages[2] |
Table 2: In Vivo Anti-inflammatory Effects in PAF-Induced Models
| Parameter | This compound | WEB2170 | Experimental Model |
| Paw Edema Inhibition | Significant inhibition at 30 nmol/paw[1] | Significant inhibition at 30 nmol/paw[1] | PAF-induced paw edema in mice[1] |
| Myeloperoxidase (MPO) Activity Inhibition | Significant inhibition at 30 nmol/paw[1] | Significant inhibition at 30 nmol/paw[1] | PAF-induced MPO activity in mouse paw[1] |
| Protein Extravasation Inhibition | Significant inhibition at 100 µmol/kg (p.o.)[1] | Significant inhibition at 1.7 µmol/kg (i.p.)[1] | PAF-induced pleurisy in mice[1] |
Mechanisms of Action and Signaling Pathways
This compound: A Multi-Target Inhibitor of Inflammatory Signaling
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways that are crucial for the production of pro-inflammatory mediators.
-
NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB pathway.[2] It inhibits the phosphorylation and degradation of IκBα, the inhibitory protein of NF-κB, and also suppresses the phosphorylation of IKKα/β, the kinase responsible for IκBα phosphorylation.[2] This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes, including those for TNF-α, IL-1β, and COX-2.[2]
-
MAPK Pathway: this compound also interferes with the mitogen-activated protein kinase (MAPK) signaling cascade. Specifically, it has been observed to suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2] By inhibiting these key kinases, this compound can modulate the expression of various inflammatory genes.
-
PI3K-Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another target of this compound. It has been demonstrated to interfere with the activation of Akt, a critical downstream effector of PI3K that plays a role in inflammation and cell survival.[2]
-
PAF Receptor Antagonism: In addition to its effects on intracellular signaling, this compound also acts as a direct antagonist at the PAF receptor binding sites, which contributes to its anti-inflammatory and antiallodynic actions.[1]
References
A Comparative Analysis of the Antiviral Activities of Niranthin and Phyllanthin
For Immediate Release
This guide provides a detailed comparison of the antiviral properties of two prominent lignans, niranthin and phyllanthin, isolated from plants of the Phyllanthus species. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the current experimental data, and mechanistic insights into their antiviral actions.
Introduction
This compound and phyllanthin are bioactive compounds that have demonstrated a range of pharmacological activities, including notable antiviral effects. Their potential to combat various viral infections has garnered significant interest within the scientific community. This guide synthesizes the available research to facilitate a comparative understanding of their efficacy and mechanisms of action.
Quantitative Antiviral Activity
The following table summarizes the key quantitative data on the antiviral activity of this compound and phyllanthin from various studies. It is important to note that the data presented here are from different studies and against different viruses, precluding a direct head-to-head comparison under identical conditions.
| Compound | Virus | Assay Target | IC50 Value | Cell Line | Reference |
| This compound | Hepatitis B Virus (HBV) | HBsAg Secretion | 15.6 µM | HepG2.2.15 | [1] |
| Hepatitis B Virus (HBV) | HBeAg Secretion | 25.1 µM | HepG2.2.15 | [1] | |
| Phyllanthin | Hepatitis C Virus (HCV) | NS3/4A Protease | ~50 µM | Huh7.5 | [2] |
Mechanisms of Antiviral Action
Both this compound and phyllanthin have been shown to exert their antiviral effects through the modulation of host cellular signaling pathways, particularly those involved in inflammation and immune response. Viral infections often trigger these pathways, which can contribute to viral replication and pathogenesis.
A key mechanism for both compounds involves the downregulation of the NF-κB, MAPK, and PI3K-Akt signaling pathways.[3][4] These pathways are crucial regulators of inflammatory responses. By inhibiting these pathways, this compound and phyllanthin can suppress the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and the enzyme COX-2, which are often exploited by viruses to facilitate their life cycle.[3][5]
Phyllanthin, in particular, has been shown to downregulate the expression of upstream signaling molecules like MyD88 and Toll-like receptor 4 (TLR4), which are critical for the activation of the NF-κB, MAPKs, and PI3K-Akt pathways.[6]
In addition to modulating host pathways, phyllanthin has been suggested in in silico studies to inhibit viral entry and replication by targeting viral proteins. For instance, it has been predicted to inhibit the spike glycoprotein and main protease of SARS-CoV-2, the virus responsible for COVID-19.[7][8] It has also been shown to inhibit the HCV NS3/4A protease, an enzyme essential for viral replication.[2]
The primary antiviral mechanism reported for this compound against HBV involves the inhibition of the secretion of viral antigens, HBsAg and HBeAg, which are crucial for the viral life cycle and immune evasion.[1]
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the antiviral activity of this compound and phyllanthin.
In Vitro Anti-Hepatitis B Virus (HBV) Assay
-
Cell Line: HepG2.2.15 cells, which are human hepatoma cells stably transfected with the HBV genome, are commonly used.[1]
-
Treatment: Cells are seeded in culture plates and treated with varying concentrations of this compound or phyllanthin. A known antiviral drug, such as lamivudine, is often used as a positive control.
-
Analysis of Viral Antigens: After a specific incubation period (e.g., 144 hours), the cell culture supernatant is collected. The levels of secreted Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) are quantified using commercial enzyme-linked immunosorbent assay (ELISA) kits.[1]
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by determining the concentration of the compound that reduces the secretion of HBsAg or HBeAg by 50% compared to untreated control cells.
In Vitro Anti-Hepatitis C Virus (HCV) Protease Assay
-
Cell Line: Huh7.5 cells are frequently used for HCV studies.[2]
-
Assay Principle: The activity of the HCV NS3/4A protease is measured using a fluorescence resonance energy transfer (FRET)-based assay. A specific substrate peptide with a fluorophore and a quencher is used. Cleavage of the substrate by the protease results in an increase in fluorescence.
-
Treatment: The recombinant NS3/4A protease is incubated with various concentrations of phyllanthin.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits the protease activity by 50%.
Signaling Pathway Analysis (Western Blot and qRT-PCR)
-
Cell Line: Human macrophage cell lines like U937 are used to study inflammatory responses.[3]
-
Stimulation: Cells are pre-treated with this compound or phyllanthin and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Western Blot: Cell lysates are collected, and proteins are separated by SDS-PAGE. The expression and phosphorylation levels of key signaling proteins (e.g., NF-κB p65, IκBα, JNK, ERK, p38, Akt) are detected using specific antibodies.
-
qRT-PCR: Total RNA is extracted from the cells, and the mRNA expression levels of pro-inflammatory genes (e.g., TNF-α, IL-1β, COX-2) are quantified by quantitative real-time polymerase chain reaction.
Conclusion
Both this compound and phyllanthin exhibit promising antiviral activities, albeit through potentially different primary mechanisms and against different viral targets based on current research. This compound has demonstrated clear efficacy against HBV by inhibiting viral antigen secretion. Phyllanthin shows a broader potential mechanism that includes the inhibition of viral enzymes and the modulation of host inflammatory pathways, with in silico evidence suggesting activity against multiple viruses. A significant aspect of their antiviral action appears to be linked to their anti-inflammatory properties through the downregulation of the NF-κB, MAPK, and PI3K-Akt signaling pathways.
Further head-to-head comparative studies are warranted to definitively assess their relative potency against a range of viruses. The development of more water-soluble and less toxic derivatives, as suggested for phyllanthin, could also enhance their therapeutic potential. The information presented in this guide provides a solid foundation for future research and development of these natural compounds as antiviral agents.
References
- 1. In vitro and in vivo anti-hepatitis B virus activities of the lignan this compound isolated from Phyllanthus niruri L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent HCV NS3 Protease Inhibition by a Water-Soluble Phyllanthin Congener - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of Phyllanthus amarus Schum. & Thonn. through inhibition of NF-κB, MAPK, and PI3K-Akt signaling pathways in LPS-induced human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Insight Into the Modulatory Effects and Mechanisms of Action of Phyllanthus Species and Their Bioactive Metabolites on the Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. Phyllanthin and hypophyllanthin, the isolated compounds of Phyllanthus niruri inhibit protein receptor of corona virus (COVID-19) through in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Niranthin's Anti-Inflammatory Mechanism: A Comparative Look at COX-2 Inhibition
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of cyclooxygenase-2 (COX-2) inhibition is paramount in the quest for novel anti-inflammatory agents. This guide provides a comparative analysis of niranthin, a lignan found in Phyllanthus species, and established selective COX-2 inhibitors, highlighting their distinct modes of action and presenting supporting experimental data.
While selective COX-2 inhibitors directly block the enzyme's activity, current research indicates that this compound exerts its anti-inflammatory effects primarily by downregulating the expression of the COX-2 gene and protein. This fundamental difference in mechanism is a crucial consideration in drug discovery and development.
Quantitative Comparison of COX-2 Inhibitors
Direct enzymatic inhibition of COX-2 is a key metric for evaluating the potency of selective inhibitors. This is typically expressed as the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. While studies have extensively detailed the IC50 values of various selective COX-2 inhibitors, similar quantitative data for the direct enzymatic inhibition by this compound is not prominently available in the current scientific literature.
The table below summarizes the COX-1 and COX-2 inhibitory activities of several well-established selective inhibitors. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index is generally associated with a reduced risk of gastrointestinal side effects.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 15 | 0.04 | 375 |
| Rofecoxib | >100 | 0.018 | >555 |
| Etoricoxib | 106 | 1 | 106 |
| Valdecoxib | 30 | 1 | 30 |
| Meloxicam | 2.1 | 0.27 | 7.8 |
Note: The absence of this compound from this table is due to the lack of available data on its direct enzymatic IC50 value for COX-2.
Distinct Mechanisms of Action: Direct Inhibition vs. Downregulation
Selective COX-2 inhibitors, such as celecoxib, function by binding directly to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[1]
In contrast, studies on this compound have revealed a different anti-inflammatory strategy. Research has shown that this compound significantly inhibits the protein and gene levels of COX-2.[2] This suggests that this compound's primary mechanism is to suppress the production of the COX-2 enzyme itself, rather than blocking the activity of the existing enzyme. This downregulation is achieved by interfering with upstream signaling pathways, including the NF-κB, MAPKs, and PI3K-Akt pathways.[2]
Signaling Pathways and Experimental Protocols
COX-2 Signaling Pathway and Inhibition
The production of prostaglandins is initiated by the release of arachidonic acid from the cell membrane. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various other prostaglandins involved in inflammation. Selective COX-2 inhibitors block this enzymatic step. This compound, on the other hand, acts on signaling pathways that are triggered by inflammatory stimuli (like lipopolysaccharide - LPS) and lead to the transcription of the COX-2 gene.
Caption: COX-2 signaling pathway and points of inhibition.
Experimental Workflow for Assessing COX-2 Inhibitory Activity
The determination of a compound's COX-2 inhibitory activity typically involves an in vitro enzyme assay. A common method is the colorimetric COX (ovine) inhibitor screening assay.
Caption: Workflow for in vitro COX-2 inhibition assay.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (General Protocol)
The ability of a test compound to inhibit ovine or human recombinant COX-2 is commonly determined using a colorimetric or fluorometric inhibitor screening assay. These assays utilize the peroxidase component of the COX enzyme.
-
Reagent Preparation: All reagents, including assay buffer, heme, COX-2 enzyme, arachidonic acid (substrate), and the test compound, are prepared according to the assay kit's instructions.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Assay buffer and heme are added to each well.
-
Enzyme Addition: A solution of the COX-2 enzyme is added to the wells.
-
Inhibitor Addition: The test compound (e.g., this compound or a selective inhibitor) is added at various concentrations to different wells. Control wells receive a vehicle (e.g., DMSO).
-
Pre-incubation: The plate is incubated for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: The reaction is initiated by adding a solution of arachidonic acid.
-
Incubation: The plate is incubated for a further period (e.g., 5-10 minutes) to allow the enzymatic reaction to proceed.
-
Detection: The peroxidase activity is measured by monitoring the appearance of an oxidized colorimetric or fluorometric substrate at a specific wavelength.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration.
Western Blot for COX-2 Protein Expression
To assess the effect of a compound on COX-2 protein levels, Western blotting is a standard technique.
-
Cell Culture and Treatment: A suitable cell line (e.g., macrophages) is cultured and treated with an inflammatory stimulus (e.g., LPS) in the presence or absence of the test compound (e.g., this compound) for a specific duration.
-
Protein Extraction: The cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for COX-2.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the HRP-conjugated secondary antibody.
-
Analysis: The intensity of the COX-2 band is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in COX-2 protein expression.
Conclusion
This compound and selective COX-2 inhibitors represent two distinct approaches to mitigating inflammation mediated by the COX-2 enzyme. While selective inhibitors offer potent and direct enzymatic blockade, this compound's mechanism of downregulating COX-2 expression presents an alternative strategy. For researchers in drug development, this distinction is critical. The indirect action of this compound suggests that its therapeutic effects may have a different onset and duration compared to direct inhibitors. Furthermore, its ability to modulate upstream signaling pathways may offer a broader spectrum of anti-inflammatory activity. Future research focusing on the direct enzymatic inhibitory potential of this compound, if any, will be crucial for a more complete and direct comparison with existing selective COX-2 inhibitors.
References
- 1. Selective inhibition of cyclooxygenase-2 by C-phycocyanin, a biliprotein from Spirulina platensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effects of Hypophyllanthin and this compound Through Downregulation of NF-κB/MAPKs/PI3K-Akt Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Niranthin Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three widely used analytical methods for the quantification of Niranthin: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of an appropriate analytical method is critical for accurate and reliable quantification of this compound in various matrices, including plant extracts and biological fluids. This document outlines the experimental protocols and presents a comparative analysis of their performance based on key validation parameters, offering a valuable resource for researchers in drug discovery and quality control.
Comparison of Analytical Methods for this compound Quantification
The following table summarizes the key performance characteristics of HPLC, HPTLC, and LC-MS/MS methods for the quantification of this compound, based on published data.
| Parameter | HPLC-UV[1][2] | HPTLC[3][4] | LC-MS/MS[5] |
| Linearity Range | 1 - 1000 ng/mL | 100 - 500 ng/band | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.75 µg/mL[6][7] | Not explicitly stated for this compound | Not explicitly stated for this compound |
| Limit of Quantification (LOQ) | 3.00 µg/mL[6][7] | Not explicitly stated for this compound | 1 ng/mL |
| Precision (RSD%) | Intraday: 1.56-2.77%, Interday: 0.12-0.68%[6][7] | <2% | Intra-day: <3.46%, Inter-day: <2.90% |
| Accuracy (% Recovery) | 92.5% - 110.1%[2] | 99.22% | 106.94% - 108.62% |
| Stability (RSD%) | <4% within 10 hours[1] | Not explicitly stated | Stable under test conditions |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV) Method[1][2]
This method is suitable for the simultaneous determination of this compound and other lignans in plant materials.
-
Sample Preparation:
-
Accurately weigh 2.0 g of pulverized plant sample into a conical flask.
-
Extract with 20 mL of petroleum ether three times in an ultrasonic bath (40 kHz) for 30 minutes each.
-
Combine the extracts and evaporate to dryness under a nitrogen flow.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the sample solution through a 0.45 µm filter prior to injection.
-
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with methanol and 5 mM ammonium formate (63:37, v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to construct a calibration curve.
-
High-Performance Thin-Layer Chromatography (HPTLC) Method[3][4]
This method offers a simpler and more cost-effective approach for the simultaneous quantification of this compound.
-
Sample Preparation:
-
Extract the powdered plant material with a suitable solvent (e.g., methanol).
-
Filter the extract and apply a known volume onto the HPTLC plate.
-
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated TLC silica gel 60 F254 plates.
-
Mobile Phase: n-hexane-ethyl acetate-glacial acetic acid (9:3:0.3, v/v/v).
-
Development: Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Detection: Densitometric scanning at 230 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Apply different volumes of the stock solution to the HPTLC plate to create a calibration curve.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method[5]
This highly sensitive and specific method is ideal for quantifying this compound in biological matrices like plasma.
-
Sample Preparation (from Rabbit Plasma):
-
To 100 µL of plasma, add an internal standard (e.g., diazepam).
-
Perform liquid-liquid extraction by adding 2.5 mL of n-hexane, vortexing for 1 minute, shaking for 5 minutes, and centrifuging.
-
Transfer the organic layer to a new tube and evaporate to dryness at 40°C under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of methanol.
-
Vortex for 1 minute, centrifuge, and filter through a 0.22-µm membrane.
-
Inject 5 µL into the LC-MS/MS system.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 column.
-
Mobile Phase: Isocratic elution with methanol and 5 mM ammonium formate (63:37, v/v).
-
Flow Rate: 0.3 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) mode.
-
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare calibration standards and QC samples by spiking drug-free plasma with known concentrations of this compound.
-
Visualizing the Methodologies
The following diagrams illustrate the general workflows for analytical method validation and the cross-validation process.
Caption: General workflow for analytical method validation.
Caption: Logical workflow for cross-validation of analytical methods.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Quantitative determination of phyllanthin and hypophyllanthin in Phyllanthus species by high-performance thin layer chromatography. | Semantic Scholar [semanticscholar.org]
- 5. vienkiemnghiem.gov.vn [vienkiemnghiem.gov.vn]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Niranthin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides essential guidance on the proper disposal procedures for Niranthin, a lignan isolated from plants of the Phyllanthus genus.
Hazard Identification and Classification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:
-
Acute toxicity, Oral (Category 4), H302: Harmful if swallowed.[1]
-
Acute aquatic toxicity (Category 1), H400: Very toxic to aquatic life.[1]
-
Chronic aquatic toxicity (Category 1), H410: Very toxic to aquatic life with long-lasting effects.[1]
Given its high aquatic toxicity, it is crucial to prevent this compound from entering drains or water courses.[1]
Chemical and Physical Properties
A summary of this compound's key quantitative properties is provided in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C24H32O7 | [1][2][3] |
| Molecular Weight | 432.5 g/mol | [1][3] |
| Octanol/water partition coefficient (MolLogP) | 3.68 | [2] |
| Water solubility (MolLogS) | -3.61 (in Log(moles/L)) | [2] |
| Water solubility | 105.94 (in mg/L) | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on safety data sheet recommendations and general best practices for laboratory chemical waste management.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect unadulterated solid this compound waste in a clearly labeled, sealed container designated for chemical waste.
-
Solutions: Absorb solutions containing this compound with a non-combustible absorbent material such as diatomite or universal binders.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, weighing boats, and contaminated gloves, should be considered hazardous waste and collected in the same designated waste container.
Step 3: Labeling Properly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The associated hazards (e.g., "Acutely Toxic," "Environmental Hazard")
-
The date of accumulation
Step 4: Storage Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]
Step 5: Final Disposal
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
All disposal activities must be conducted in accordance with prevailing country, federal, state, and local regulations.[1]
-
Do not dispose of this compound down the drain or in the regular trash. While one safety data sheet suggests that smaller quantities can be disposed of with household waste, the GHS classification for high aquatic toxicity necessitates a more cautious approach.[1][4]
Accidental Release Measures
In the event of a spill:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[1]
-
Wearing full personal protective equipment, prevent further leakage or spillage.[1]
-
For liquid spills, contain and clean up using an absorbent, non-combustible material.
-
For solid spills, carefully sweep or scoop the material to avoid dust formation.
-
Collect all spilled material and contaminated cleaning supplies into a labeled hazardous waste container.[1]
-
Decontaminate the spill area and any affected equipment.
-
Avoid releasing the spilled material into the environment.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. This compound|50656-77-4|MSDS [dcchemicals.com]
- 2. Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H32O7 | CID 11575632 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
Essential Safety and Operational Guide for Handling Niranthin
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Niranthin. It includes procedural guidance for handling, storage, and disposal to ensure laboratory safety and experimental integrity.
This compound: Chemical and Safety Data
This compound is a lignan compound isolated from plants of the Phyllanthus genus, recognized for a wide spectrum of pharmacological activities, including anti-leishmanial, anti-viral, and anti-inflammatory properties.[1][2] Its primary mechanism of action in Leishmania is the non-competitive inhibition of the heterodimeric type IB topoisomerase.[1]
Below is a summary of its key chemical and safety properties.
| Property | Data | Reference(s) |
| Molecular Formula | C₂₄H₃₂O₇ | [1] |
| Molecular Weight | 432.5 g/mol | [1] |
| CAS Number | 50656-77-4 | [1] |
| Appearance | White powder | |
| GHS Classification | Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed. Acute Aquatic Toxicity (Category 1) , H400: Very toxic to aquatic life. Chronic Aquatic Toxicity (Category 1) , H410: Very toxic to aquatic life with long lasting effects. | [3] |
| Occupational Exposure | No established occupational exposure limit values. | [3] |
| Solubility | DMSO: 10 mg/mL DMF: 15 mg/mL Ethanol: 5 mg/mL | |
| Storage Conditions | Powder: Store at -20°C. In Solvent: Prepare aliquots and store at -80°C. Stable for up to 6 months. Avoid repeated freeze-thaw cycles. | [3] |
Personal Protective Equipment (PPE) Protocol
Due to its classification as harmful if swallowed and its potential cytotoxic effects, a stringent PPE protocol is mandatory. The following workflow outlines the minimum required PPE for handling this compound powder and solutions.
Experimental Protocols: Handling and Preparation
Proper technique is critical to ensure personnel safety and experimental accuracy. The following protocols provide step-by-step guidance for common laboratory procedures involving this compound.
This protocol details the preparation of a concentrated stock solution, which can be further diluted for working solutions.
Materials:
-
This compound powder (CAS: 50656-77-4)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Sterile microcentrifuge tubes or cryovials
-
Sterile pipette and tips
Procedure:
-
Pre-Handling: Don all required PPE as specified in the diagram above. Perform all operations within a certified chemical fume hood.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance. Carefully weigh approximately 4.33 mg of this compound powder into the tube.
-
Solubilization: Using a calibrated pipette, add 1.0 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until all powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the 10 mM stock solution into smaller, single-use aliquots in sterile cryovials. Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Storage: Store the aliquots at -80°C to maintain stability for up to 6 months.
The following diagram illustrates the logical flow from receiving the compound to its use in an experiment, emphasizing safety at each step.
Mechanism of Action: Topoisomerase IB Inhibition
This compound exerts its anti-leishmanial effect by targeting DNA topoisomerase IB (LdTopIB), an essential enzyme for DNA replication and transcription in the parasite.[1] The compound acts as a poison, stabilizing a transient intermediate in the enzyme's catalytic cycle.
Key Steps in Mechanism:
-
Enzyme Action: LdTopIB cleaves one strand of the DNA backbone to relieve torsional stress. This forms a temporary covalent bond between the enzyme and the DNA, known as the "cleavable complex."[2]
-
This compound Intervention: this compound binds to this DNA-enzyme complex.[1]
-
Complex Stabilization: This binding prevents the enzyme from re-ligating the cleaved DNA strand.[1][2]
-
DNA Damage: The stabilized cleavable complex leads to single-strand breaks in the DNA.
-
Apoptosis: This accumulation of DNA damage triggers programmed cell death (apoptosis) in the parasite, mediated by the activation of cellular nucleases.[1][2]
Disposal Plan
As this compound has cytotoxic properties and is classified as very toxic to aquatic life, all contaminated materials must be disposed of as hazardous chemical waste.[3][4] Do not dispose of this compound powder or solutions down the drain.
All materials that come into contact with this compound must be segregated from regular lab trash and disposed of according to hazardous waste protocols.
Disposal Procedure:
-
Segregate Waste: At the point of generation, separate this compound-contaminated waste from all other waste streams.
-
Solid Waste: Place contaminated consumables such as gloves, pipette tips, and tubes into a designated, clearly labeled cytotoxic waste container (typically a purple or yellow bag within a rigid container).[5]
-
Liquid Waste: Collect all solutions containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste bottle.
-
Sharps: Dispose of any contaminated needles, glass slides, or other sharps into a designated, puncture-proof cytotoxic sharps container (often yellow with a purple lid).[5]
-
Decontamination: Decontaminate work surfaces (fume hood, benchtop) with a suitable cleaning agent (e.g., 70% ethanol followed by 10% bleach solution, then water), collecting all cleaning materials as solid cytotoxic waste.
-
Final Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor. The required method of disposal is high-temperature incineration.[5][6]
References
- 1. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lignan this compound poisons Leishmania donovani topoisomerase IB and favours a Th1 immune response in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Identification of Anxiolytic Potential of this compound: In-vivo and Computational Investigations | Semantic Scholar [semanticscholar.org]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. youtube.com [youtube.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
